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  • Product: 3-(m-Tolyl)piperidin-3-ol hydrochloride
  • CAS: 173447-90-0

Core Science & Biosynthesis

Foundational

3-(m-Tolyl)piperidin-3-ol Hydrochloride (CAS 173447-90-0): A Comprehensive Technical Guide for CNS Drug Development

As drug discovery pivots toward highly selective central nervous system (CNS) modulators, the architectural precision of building blocks becomes paramount. 3-(m-Tolyl)piperidin-3-ol hydrochloride (CAS 173447-90-0) [1] is...

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Author: BenchChem Technical Support Team. Date: April 2026

As drug discovery pivots toward highly selective central nervous system (CNS) modulators, the architectural precision of building blocks becomes paramount. 3-(m-Tolyl)piperidin-3-ol hydrochloride (CAS 173447-90-0) [1] is a highly specialized tertiary alcohol and piperidine derivative that serves as a critical intermediate in the synthesis of 3-arylpiperidine pharmacophores.

This whitepaper provides an in-depth mechanistic and operational guide to utilizing this compound. Rather than a mere catalog of properties, this document bridges synthetic chemistry and neuropharmacology, detailing the causality behind synthetic choices, downstream transformations, and its ultimate role in GPCR-targeted drug design.

Physicochemical Profiling & Structural Rationale

The molecular architecture of 3-(m-Tolyl)piperidin-3-ol hydrochloride features a basic piperidine ring substituted at the C3 position with both a hydroxyl group and an m-tolyl (3-methylphenyl) moiety.

Why this specific structure? The m-tolyl group acts as a bioisostere for the catechol ring found in endogenous neurotransmitters like dopamine. The hydroxyl group at C3 is a synthetic handle; it dictates the regiochemistry of subsequent eliminations or allows for stereoselective ionic hydrogenations to yield the saturated 3-arylpiperidine core[2]. The hydrochloride salt form is specifically chosen to prevent auto-oxidation of the secondary amine and to ensure crystalline stability during long-term storage.

Table 1: Quantitative Physicochemical Data
PropertyValueAnalytical Significance
CAS Number 173447-90-0[1]Primary identifier for procurement and regulatory tracking.
Molecular Formula C₁₂H₁₈ClNOAccounts for the HCl salt form (Free base: C₁₂H₁₇NO).
Molecular Weight 227.73 g/mol [1]Critical for stoichiometric calculations in downstream coupling.
SMILES Cc1cccc(C2(O)CCCNC2)c1.Cl[1]Utilized for in silico docking and pharmacophore mapping.
Structural Class Arylpiperidinol / Tertiary AlcoholDefines reactivity (e.g., susceptibility to dehydration).

Mechanistic Role in Drug Discovery

The 3-arylpiperidine scaffold is a "privileged structure" in neuropharmacology. Compounds derived from this backbone—most notably Preclamol (3-PPP) [3]—exhibit profound modulatory effects on monoamine receptors.

While Preclamol utilizes a 3-hydroxyphenyl group, the m-tolyl substitution in our title compound provides enhanced lipophilicity, allowing for greater blood-brain barrier (BBB) penetration. When the C3-hydroxyl is synthetically removed, the resulting 3-(m-tolyl)piperidine acts as a potent ligand for the Dopamine D2 autoreceptor [4]. By acting as a partial agonist, these derivatives can stabilize dopaminergic tone—suppressing hyperactive signaling in schizophrenia while boosting deficient signaling in Parkinson's disease[3][4].

SignalingPathway LIG 3-Arylpiperidine (e.g., Preclamol analog) REC Dopamine D2 Receptor (Presynaptic Autoreceptor) LIG->REC Partial Agonism GPCR Gαi/o Protein REC->GPCR Conformational Change AC Adenylyl Cyclase (AC) GPCR->AC Inhibitory Signal (Gαi) CAMP cAMP Production AC->CAMP Downregulation OUT Regulation of Dopamine Synthesis & Locomotor Activity CAMP->OUT Decreased PKA Activation

Fig 1: Mechanism of action for 3-arylpiperidines modulating Dopamine D2 autoreceptor signaling.

Table 2: Pharmacological Targets of 3-Arylpiperidine Derivatives
Target ReceptorModulatory ActionClinical Relevance / Phenotype
Dopamine D2 (Autoreceptor) Partial AgonistAttenuation of motor fluctuations in Parkinson's[4].
Dopamine D3 Partial AgonistReduction of L-DOPA-induced dyskinesia.
Sigma-1 (σ1) Antagonist / AgonistNeuroprotection and mitigation of neuropathic pain.

Synthetic Methodologies & Workflows

To ensure scientific integrity and reproducibility, the following protocols detail both the upstream synthesis of CAS 173447-90-0 and its downstream application. Every step is designed as a self-validating system.

Upstream Synthesis: Grignard Addition & Deprotection

Rationale: The tertiary alcohol is constructed via the nucleophilic attack of m-tolylmagnesium bromide on the electrophilic carbonyl carbon of N-Boc-piperidin-3-one. The N-Boc protecting group is absolute necessity; without it, the Grignard reagent would simply deprotonate the secondary amine, quenching the nucleophile and resulting in near-zero yields[2].

Step-by-Step Protocol:

  • Preparation: Flame-dry a 500 mL 3-neck flask under inert Argon atmosphere. Add N-Boc-piperidin-3-one (1.0 eq, 50 mmol) dissolved in 150 mL of anhydrous Tetrahydrofuran (THF).

  • Cryogenic Cooling: Cool the solution to -78°C using a dry ice/acetone bath. Causality: Low temperatures prevent enolization of the ketone, which would compete with the desired nucleophilic addition.

  • Nucleophilic Addition: Dropwise add m-Tolylmagnesium bromide (1.0 M in THF, 1.2 eq, 60 mmol) over 45 minutes. Maintain stirring at -78°C for 2 hours, then allow gradual warming to room temperature.

  • Quenching (Self-Validation): Quench the reaction carefully with 50 mL of saturated aqueous NH₄Cl. Causality: NH₄Cl provides mild protons to neutralize the magnesium alkoxide without causing the formation of intractable, gelatinous magnesium hydroxide emulsions that ruin extractions.

  • Extraction: Extract with Ethyl Acetate (3 x 100 mL), wash with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo to yield the N-Boc protected intermediate.

  • Deprotection & Salt Formation: Dissolve the crude intermediate in 50 mL of Dichloromethane (DCM). Add 4.0 M HCl in Dioxane (5.0 eq) at 0°C. Stir for 4 hours. The product, 3-(m-Tolyl)piperidin-3-ol hydrochloride , will precipitate as a white crystalline solid. Filter and wash with cold diethyl ether.

SyntheticWorkflow SM N-Boc-piperidin-3-one (Electrophile) INT N-Boc-3-(m-tolyl)piperidin-3-ol (Protected Intermediate) SM->INT THF, -78°C to RT C-C Bond Formation GR m-Tolylmagnesium bromide (Nucleophile) GR->INT Nucleophilic Attack PROD 3-(m-Tolyl)piperidin-3-ol HCl (CAS 173447-90-0) INT->PROD Acidic Cleavage of Boc Group DEP HCl in Dioxane (Deprotection Agent) DEP->PROD Salt Formation

Fig 2: Synthetic workflow for 3-(m-Tolyl)piperidin-3-ol HCl via Grignard addition and deprotection.

Downstream Application: Reductive Dehydroxylation

Rationale: To achieve the active 3-arylpiperidine core, the tertiary hydroxyl group must be removed. Standard catalytic hydrogenation is ineffective here due to the lack of an adjacent alkene. Instead, a Lewis acid-mediated ionic hydrogenation is employed[2]. Boron trifluoride etherate (BF₃·OEt₂) promotes the ionization of the alcohol to a stable tertiary benzylic-like carbocation, which is subsequently trapped by hydride transfer from triethylsilane (Et₃SiH).

Step-by-Step Protocol:

  • Free-Basing: Convert the HCl salt (10 mmol) back to the free base using saturated aqueous NaHCO₃ and extract into DCM.

  • Reagent Addition: To the free base in DCM (30 mL) at 0°C, add Triethylsilane (Et₃SiH, 3.0 eq).

  • Ionization: Dropwise add Boron trifluoride etherate (BF₃·OEt₂, 3.0 eq). Causality: The excess Lewis acid is required because the basic piperidine nitrogen will complex with the first equivalent of BF₃, leaving the remainder to activate the hydroxyl group.

  • Hydride Transfer: Stir at room temperature for 12 hours. Monitor via TLC (DCM:MeOH 9:1, Ninhydrin stain). The highly polar tertiary alcohol spot will disappear, replaced by the less polar dehydroxylated product.

  • Workup: Quench with 1M NaOH to break the boron complexes, extract with DCM, and purify via flash chromatography to isolate 3-(m-Tolyl)piperidine .

Analytical Validation Standards

To ensure the integrity of the synthesized CAS 173447-90-0, the following analytical signatures must be verified:

  • ¹H NMR (400 MHz, DMSO-d₆): Look for the distinct singlet of the m-tolyl methyl group at ~2.30 ppm. The piperidine ring protons will appear as complex multiplets between 1.50 and 3.50 ppm. A broad exchangeable signal at ~9.00 ppm confirms the presence of the protonated amine (R₂NH₂⁺ Cl⁻).

  • Mass Spectrometry (ESI-MS): The mass spectrum must show an [M+H]⁺ peak at m/z 192.1 (corresponding to the free base C₁₂H₁₇NO + H⁺). The chloride counterion is not detected in positive ion mode.

References

  • Chemsrc. 3-(m-Tolyl)piperidin-3-ol hydrochloride CAS 173447-90-0 Physical and Chemical Properties. Retrieved from:[Link]

  • Chang, M.-Y., et al. (2006). Concise Synthesis of 3-Arylpiperidines. Heterocycles. Retrieved from:[Link]

  • Probes & Drugs. Preclamol (PD053164) Compound Profile and Pharmacology. Retrieved from:[Link]

  • Pirtosek, Z., et al. (1993). Preclamol and parkinsonian fluctuations. Clinical Neuropharmacology, 16(6), 550-554. PubMed. Retrieved from:[Link]

Sources

Exploratory

The Discovery, Synthesis, and Pharmacological Evolution of 3-Aryl-3-Hydroxypiperidines

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Document Type: In-Depth Technical Guide Introduction & Historical Context The 3-aryl-3-hydroxypiperidine scaffold is a privileged struc...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Document Type: In-Depth Technical Guide

Introduction & Historical Context

The 3-aryl-3-hydroxypiperidine scaffold is a privileged structural motif in medicinal chemistry. While some compounds containing this core possess intrinsic biological activity, the historical and scientific significance of 3-aryl-3-hydroxypiperidines lies primarily in their role as the critical synthetic precursors to 3-arylpiperidines [1].

In the early 1980s, the discovery of dopaminergic agents like 3-PPP (3-(3-hydroxyphenyl)-N-n-propylpiperidine) revolutionized neuropharmacology[2]. Researchers identified that 3-arylpiperidines could act as selective autoreceptor agonists, offering a novel therapeutic mechanism for schizophrenia and Parkinson's disease by modulating dopamine synthesis without the severe extrapyramidal side effects of traditional neuroleptics[3]. However, accessing these 3-arylpiperidines required overcoming significant synthetic bottlenecks. The solution was the targeted synthesis of the 3-aryl-3-hydroxypiperidine intermediate, which could subsequently be dehydrated and reduced to yield the final active pharmaceutical ingredients[1].

Chemical Architecture and Synthetic Workflows

The foundational methodology for constructing the 3-aryl-3-hydroxypiperidine core relies on the nucleophilic addition of an arylmagnesium halide (Grignard reagent) to an N-protected 3-piperidone[4].

This transformation is notoriously challenging due to the inherent reactivity of 3-piperidones. The basicity of the Grignard reagent often competes with its nucleophilicity, leading to the deprotonation of the acidic α-protons on the piperidone ring. This enolization halts the reaction, resulting in poor yields and the recovery of starting materials. To circumvent this, precise temperature control and the strategic use of N-protecting groups (such as benzyl or Boc) are mandatory to stabilize the transition state and direct the regiochemistry[1].

Once the 3-aryl-3-hydroxypiperidine is isolated, it undergoes a highly regioselective acid-catalyzed dehydration (typically utilizing boron trifluoride etherate, BF3​⋅OEt2​ ) to form a 3-aryl-1,4,5,6-tetrahydropyridine skeleton. A subsequent reduction step (e.g., using triethylsilane, Et3​SiH ) yields the target 3-arylpiperidine[1].

Synthesis_Workflow A N-Protected 3-Piperidone C 3-Aryl-3-hydroxy- piperidine A->C THF, 0°C B Aryl-MgBr (Grignard) B->C Nucleophilic Addition D 3-Aryl-1,4,5,6- tetrahydropyridine C->D BF3·OEt2 Dehydration E 3-Arylpiperidine (e.g., Preclamol) D->E Et3SiH Reduction

Synthetic workflow from 3-piperidone to 3-arylpiperidines via the 3-hydroxy intermediate.

Step-by-Step Experimental Protocol: Grignard Addition

To ensure reproducibility and high yields, the following self-validating protocol details the synthesis of 1-benzyl-3-aryl-3-hydroxypiperidine.

Materials & Reagents
  • 1-Benzyl-3-piperidone (1.0 eq)

  • Arylmagnesium bromide (1.2 - 1.5 eq, titrated prior to use)

  • Anhydrous Tetrahydrofuran (THF)

  • Saturated aqueous NH4​Cl

Methodology & Causality
  • System Preparation: Flame-dry a 2-neck round-bottom flask under a continuous flow of Argon.

    • Causality: Grignard reagents are highly sensitive to moisture. Even trace amounts of water will quench the arylmagnesium bromide into the corresponding arene, drastically reducing the active equivalent concentration.

  • Substrate Loading: Dissolve 1-benzyl-3-piperidone in anhydrous THF (0.2 M concentration). Cool the reaction vessel to 0 °C using an ice-water bath.

    • Causality: The Grignard reagent is highly basic. If the reaction is initiated at room temperature, the reagent will act as a base rather than a nucleophile, deprotonating the acidic α-protons of the 3-piperidone. Cooling to 0 °C kinetically favors the nucleophilic addition pathway over the acid-base enolization pathway.

  • Reagent Addition: Add the titrated arylmagnesium bromide dropwise over 30 minutes via a syringe pump.

    • Causality: Dropwise addition controls the exothermic nature of the reaction and prevents localized concentration spikes that can lead to Wurtz-type homocoupling side reactions.

  • Reaction Progression: Remove the ice bath and allow the mixture to warm to room temperature. Stir for 4 hours. Monitor the disappearance of the starting material via TLC (Hexanes:EtOAc 7:3).

  • Quenching: Cool the mixture back to 0 °C and strictly quench with saturated aqueous NH4​Cl .

    • Causality: NH4​Cl provides a mildly acidic environment (pH ~6). This is a critical self-validating step: the resulting 3-aryl-3-hydroxypiperidine is a tertiary alcohol. Using stronger acids (like HCl) would immediately catalyze the premature dehydration of the tertiary alcohol into the tetrahydropyridine byproduct during the workup phase.

  • Isolation: Extract the aqueous layer with EtOAc ( 3×50 mL). Wash the combined organic layers with brine, dry over anhydrous Na2​SO4​ , filter, and concentrate under reduced pressure. Purify via silica gel flash chromatography.

Structure-Activity Relationship (SAR) & Biological Significance

The ultimate value of the 3-aryl-3-hydroxypiperidine intermediate is realized when it is converted into 3-arylpiperidines like 3-PPP (Preclamol). The stereochemistry and substitution patterns dictated during the intermediate phase profoundly impact the final molecule's pharmacodynamics[5].

Research conducted on striatal dopamine (DA) autoreceptors revealed that the enantiomers of 3-PPP exhibit vastly different intrinsic activities[2]. The (+)-enantiomer acts as a full agonist, completely preventing the action of gamma-butyrolactone (GBL) on DA synthesis[2]. Conversely, the (-)-enantiomer (Preclamol) acts as a partial agonist, demonstrating a unique ability to buffer dopaminergic tone depending on the extracellular dopamine concentration[5].

Quantitative SAR Data for D2 Autoreceptor Ligands

The following table summarizes the binding affinities and functional effects of key 3-arylpiperidine derivatives synthesized via the 3-hydroxy intermediate pathway[5].

CompoundTarget ReceptorIntrinsic Activity EC50​ ( μ M)Functional Effect on DA Synthesis
(+)-3-PPP Presynaptic D2Full Agonist2.1Complete inhibition of DOPA accumulation
(-)-3-PPP (Preclamol) Presynaptic D2Partial Agonist1.0Modulates DA synthesis; blocks apomorphine
Quinpirole (Reference)Presynaptic D2Full Agonist0.15Strong DA suppression

Mechanistic Pathways

The therapeutic utility of the derivatives born from 3-aryl-3-hydroxypiperidines relies on their interaction with presynaptic D2 autoreceptors. By binding to these receptors, partial agonists like (-)-3-PPP trigger a Gi/o​ protein-coupled cascade that ultimately downregulates Tyrosine Hydroxylase (TH), the rate-limiting enzyme in dopamine biosynthesis[5].

DA_Pathway Ligand (-)-3-PPP (Preclamol) Partial Agonist Receptor Presynaptic D2 Autoreceptor Ligand->Receptor Binds Gi Gi/o Protein Activation Receptor->Gi Activates AC Adenylyl Cyclase Inhibition Gi->AC Inhibits cAMP Decreased cAMP AC->cAMP Lowers TH Tyrosine Hydroxylase Downregulation cAMP->TH Reduces activity DA Reduced Dopamine Synthesis TH->DA Suppresses

Mechanism of action for 3-arylpiperidines at the presynaptic D2 dopamine autoreceptor.

References

  • Catalyst-Free Visible-Light-Mediated Iodoamination of Olefins and Synthetic Applications. Organic Letters (ACS Publications). URL:[Link]

  • (+)- and (-)-3-PPP exhibit different intrinsic activity at striatal dopamine autoreceptors controlling dopamine synthesis. European Journal of Pharmacology (PubMed). URL:[Link]

  • Differential agonist profile of the enantiomers of 3-PPP at striatal dopamine autoreceptors: dependence on extracellular dopamine. Synapse (PubMed). URL:[Link]

  • Synthesis and Dopamine Autoreceptor Activity of a 5-(Methylmercapto)methyl-Substituted Derivative of (±)-3-PPP. Journal of Medicinal Chemistry (ACS Publications). URL:[Link]

Sources

Foundational

3-(m-Tolyl)piperidin-3-ol hydrochloride molecular structure

An In-Depth Technical Guide to 3-(m-Tolyl)piperidin-3-ol Hydrochloride Executive Summary This technical guide provides a comprehensive overview of 3-(m-Tolyl)piperidin-3-ol hydrochloride, a member of the 3-aryl-3-piperid...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide to 3-(m-Tolyl)piperidin-3-ol Hydrochloride

Executive Summary

This technical guide provides a comprehensive overview of 3-(m-Tolyl)piperidin-3-ol hydrochloride, a member of the 3-aryl-3-piperidinol class of compounds. The piperidine scaffold is a highly privileged motif in medicinal chemistry, present in a vast array of pharmaceuticals targeting central nervous system (CNS) disorders, cancer, and infectious diseases.[1][2] This document is structured to serve researchers, scientists, and drug development professionals by detailing the molecule's fundamental properties, outlining a robust synthetic pathway, presenting a suite of analytical techniques for characterization, and discussing its potential pharmacological significance. By synthesizing information from established chemical literature and providing field-proven insights, this guide aims to be an authoritative resource for the investigation and application of this compound.

Molecular Identity and Physicochemical Properties

The foundational step in any chemical investigation is to establish a clear and unambiguous molecular identity. 3-(m-Tolyl)piperidin-3-ol hydrochloride is a tertiary alcohol where the piperidine ring is substituted at the 3-position with both a hydroxyl group and a meta-tolyl group. The hydrochloride salt form enhances stability and aqueous solubility, which are desirable properties for both chemical handling and potential pharmaceutical formulation.[3]

Nomenclature and Chemical Identifiers
IdentifierValue
IUPAC Name 3-(3-methylphenyl)piperidin-3-ol;hydrochloride
CAS Number 135390-85-3
Molecular Formula C₁₂H₁₈ClNO
Molecular Weight 227.73 g/mol
InChI Key InChIKey=VEXDRJVDQXLBQI-UHFFFAOYSA-N
Chemical Structure

The structure features a chiral center at the C3 position of the piperidine ring. For most synthetic routes not employing chiral catalysts or resolutions, the compound is produced as a racemic mixture.

G cluster_0 Stage A: Precursor Synthesis cluster_1 Stage B: C-C Bond Formation cluster_2 Stage C: Final Product Formation Pyridine Pyridine PartialReduction Phenyl Pyridine- 1(2H)-carboxylate Pyridine->PartialReduction NaBH₄, Phenyl Chloroformate Coupling Rh-Catalyzed Asymmetric Coupling PartialReduction->Coupling mTolylBoronic m-Tolylboronic Acid mTolylBoronic->Coupling Tetrahydropyridine Protected 3-Aryl Tetrahydropyridine Coupling->Tetrahydropyridine [Rh(cod)OH]₂, (S)-Segphos Reduction Reduction & Hydrolysis Tetrahydropyridine->Reduction Freebase 3-(m-Tolyl)piperidin-3-ol (Free Base) Reduction->Freebase e.g., H₂, Pd/C then Base SaltFormation Final Product: Hydrochloride Salt Freebase->SaltFormation HCl in Ether

Caption: Synthetic and purification workflow diagram.

Experimental Protocol: Synthesis

This protocol is adapted from established methods for the synthesis of 3-aryl piperidines. [4][5]

  • Preparation of Phenyl Pyridine-1(2H)-carboxylate:

    • To a solution of pyridine (1.0 eq) and NaBH₄ (1.0 eq) in methanol at -78 °C under a nitrogen atmosphere, add phenyl chloroformate (1.0 eq) dropwise.

    • Maintain the reaction at -78 °C for 3 hours.

    • Quench the reaction with water and extract the product with diethyl ether.

    • Wash the combined organic layers with 1N NaOH and 1N HCl, then dry over sodium sulfate.

    • Remove the solvent under reduced pressure to yield the dihydropyridine precursor. The rationale for this step is to create a suitable activated olefin for the subsequent coupling reaction.

  • Rhodium-Catalyzed Asymmetric Coupling:

    • In an argon-purged vial, combine [Rh(cod)OH]₂ (3 mol%) and a chiral ligand such as (S)-Segphos (7 mol%).

    • Add toluene, water, and an aqueous base (e.g., CsOH, 2.0 eq). Stir the catalyst solution at 70 °C.

    • In a separate vessel, dissolve the dihydropyridine precursor (1.0 eq) and m-tolylboronic acid (1.5 eq).

    • Add the substrate solution to the activated catalyst solution and stir at 70 °C for 20 hours. The use of a chiral phosphine ligand is critical for inducing enantioselectivity in the C-C bond formation.

    • Upon completion, cool the reaction, dilute with diethyl ether, and filter through a plug of silica gel to remove the catalyst.

  • Reduction and Salt Formation:

    • The resulting protected tetrahydropyridine can be reduced under standard hydrogenation conditions (e.g., H₂, 1 atm, Pd/C catalyst in methanol) to saturate the ring.

    • Following reduction, the protecting group is hydrolyzed under basic conditions (e.g., 1N KOH). [6] * After extraction and purification of the free base by column chromatography, dissolve the purified product in anhydrous diethyl ether.

    • Add a solution of HCl in diethyl ether dropwise with stirring to precipitate the hydrochloride salt.

    • Collect the solid by filtration, wash with cold ether, and dry under vacuum.

Analytical Characterization

Rigorous analytical characterization is essential to confirm the identity, purity, and structure of the synthesized compound. A combination of spectroscopic and chromatographic techniques provides a self-validating system of analysis.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the precise molecular structure. The proton (¹H) and carbon (¹³C) NMR spectra will provide definitive information about the connectivity of atoms.

  • ¹H NMR: Key expected signals include aromatic protons in the tolyl region (~7.0-7.3 ppm), several multiplets for the diastereotopic piperidine ring protons (~1.5-3.5 ppm), a singlet for the methyl group on the tolyl ring (~2.3 ppm), and broad signals for the hydroxyl and amine protons which may exchange with D₂O.

  • ¹³C NMR: Expected signals include those for the aromatic carbons (~125-140 ppm), the quaternary carbon C3 bearing the hydroxyl and aryl groups (~70-80 ppm), the piperidine ring carbons (~20-60 ppm), and the methyl carbon (~21 ppm). [7]

Mass Spectrometry (MS)

High-Resolution Mass Spectrometry (HRMS) confirms the elemental composition by providing a highly accurate mass measurement of the parent ion.

  • Expected Ionization: In Electrospray Ionization (ESI) positive mode, the primary ion observed will be the protonated molecule [M+H]⁺, corresponding to the free base.

  • Fragmentation Analysis: Collision-Induced Dissociation (CID) of the parent ion is expected to show characteristic losses, such as the loss of water (H₂O) from the tertiary alcohol and cleavage of the piperidine ring alpha to the nitrogen atom. [8]

    Ion Expected m/z (Monoisotopic)
    [M+H]⁺ 192.1383 (for C₁₂H₁₈NO⁺)

    | [M+H - H₂O]⁺ | 174.1277 |

High-Performance Liquid Chromatography (HPLC)

Reverse-phase HPLC (RP-HPLC) is the gold standard for determining the purity of the final compound. A validated method ensures accuracy and reproducibility. [9]

This protocol is a standard method for analyzing polar, basic compounds like piperidine derivatives. [9][10]

  • Instrumentation: HPLC system with a UV detector.

  • Column: C18 reverse-phase column (e.g., 250 x 4.6 mm, 5 µm particle size).

  • Mobile Phase:

    • Solvent A: 0.1% Phosphoric Acid in Water. The acid is crucial for protonating the amine, ensuring good peak shape and preventing interaction with free silanol groups on the silica support. [9] * Solvent B: Acetonitrile.

  • Elution: Isocratic elution with a mixture such as 68:32 (v/v) of Solvent A and Solvent B. The exact ratio should be optimized to achieve a retention time of 5-10 minutes.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection: UV at 220 nm or 254 nm.

  • Sample Preparation: Dissolve an accurately weighed sample in the mobile phase to a concentration of approximately 0.5 mg/mL.

  • Validation: The method should be validated for linearity, accuracy, and precision. The limit of detection (LOD) and limit of quantitation (LOQ) should also be established. [9]

Pharmacological Context and Research Perspectives

While specific biological data for 3-(m-Tolyl)piperidin-3-ol hydrochloride is not widely published, its structural class is of significant interest in drug discovery. The 3-aryl-3-piperidinol motif is a key pharmacophore in several centrally active agents.

The Piperidine Scaffold in Drug Discovery

The piperidine ring is a cornerstone of medicinal chemistry due to its favorable properties. It is a saturated heterocycle that can adopt a stable chair conformation, allowing for precise three-dimensional positioning of substituents to interact with biological targets. [1]Its basic nitrogen is typically protonated at physiological pH, which can enhance water solubility and facilitate key ionic interactions with receptors. This scaffold is found in drugs targeting a wide range of conditions, including antipsychotics like Preclamol and anticancer agents like Niraparib. [11][4]

Potential Mechanisms of Action (MoA)

Structurally related 3-aryl piperidines have shown activity as ligands for various CNS receptors. For instance, certain derivatives are known to interact with dopamine and serotonin receptors. [11][12]The combination of the aryl ring (for potential π-π stacking or hydrophobic interactions) and the polar hydroxyl and amine groups (for hydrogen bonding and ionic interactions) makes this scaffold versatile for receptor binding. A logical starting point for investigating the pharmacology of 3-(m-Tolyl)piperidin-3-ol would be to screen it against a panel of CNS G-protein coupled receptors (GPCRs).

Proposed Biological Screening Workflow

A systematic screening cascade is essential to identify and validate potential biological activity. This process moves from broad, high-throughput methods to more specific and physiologically relevant assays.

G start Test Compound: 3-(m-Tolyl)piperidin-3-ol HCl primary_binding Primary Screening: Receptor Binding Assays (e.g., Radioligand Displacement) start->primary_binding hit_found Hit Identification (Affinity < 1µM?) primary_binding->hit_found no_hit No Significant Activity hit_found->no_hit No functional_assay Secondary Screening: Functional Assays (e.g., cAMP, Ca²⁺ Flux) hit_found->functional_assay Yes agonist_antagonist Determine MoA (Agonist/Antagonist?) functional_assay->agonist_antagonist selectivity Selectivity Profiling (Panel of Related Receptors) agonist_antagonist->selectivity Confirmed in_vitro_adme In Vitro ADME (Metabolic Stability, Permeability) selectivity->in_vitro_adme lead_opt Lead Optimization in_vitro_adme->lead_opt

Caption: Proposed workflow for in-vitro biological screening.

Handling and Storage

  • Safety: As a hydrochloride salt of an amine, the compound should be handled with standard laboratory personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. It may be irritating to the skin, eyes, and respiratory tract. [13][14]* Storage: The compound should be stored in a tightly sealed container in a cool, dry, and well-ventilated area, away from strong oxidizing agents. Storage at 2-8°C is recommended to ensure long-term stability. [15]

References

  • The Royal Society of Chemistry. (n.d.). Supplementary Information.
  • Mishra, S., Karabiyikoglu, S., & Fletcher, S. P. (2023). Catalytic Enantioselective Synthesis of 3-Piperidines from Arylboronic Acids and Pyridine. Journal of the American Chemical Society, 145, 14221-14226.
  • Mishra, S., Karabiyikoglu, S., & Fletcher, S. P. (2023). Catalytic Enantioselective Synthesis of 3-Piperidines from Arylboronic Acids and Pyridine. Journal of the American Chemical Society.
  • Sigma-Aldrich. (n.d.). 3-(p-Tolyl)piperidin-3-ol hydrochloride.
  • Mishra, S., Karabiyikoglu, S., & Fletcher, S. P. (2023). Catalytic Enantioselective Synthesis of 3-Piperidines From Arylboronic Acids and Pyridine. DigitalCommons@TMC.
  • (1994). DIASTEREOSELECTIVE SYNTHESIS OF - trans-4-ARYLPIPERIDINE-3-CARBOXYLIC. Tetrahedron Letters.
  • PubChem. (n.d.). (3R)-piperidin-3-ol hydrochloride.
  • High-Resolution Mass Spectrometry for Structural Elucidation of Complex Derivatives. Benchchem.
  • PubChem. (n.d.). Piperidine-3-ol hydrochloride.
  • Kuchar, M., et al. (2026). Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds. PubMed.
  • CymitQuimica. (n.d.). CAS 6091-44-7: Piperidine hydrochloride.
  • Sigma-Aldrich. (n.d.). ortho-Phosphoric acid 85 EMPROVE ESSENTIAL.
  • Zhou, G., Chen, Y., & Tang, Y. (2022). Total Content of Piperidine Analysis in Artane by RP-HPLC Using Pre-Column Derivatization with 4-Toluene Sulfonyl Chloride. Journal of Chromatographic Science, 60(7), 613-619.
  • Frolov, N. A., et al. (2023). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Molecules, 28(3), 1373.
  • Frolov, N. A., et al. (2023). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. MDPI.
  • (2025). Piperidine Synthesis. DTIC.
  • Muszalska, I., et al. (n.d.). HPLC AND TLC METHODOLOGY FOR DETERMINATION OR PURITY EVALUATION. Acta Poloniae Pharmaceutica.
  • Blore, C. E., et al. (1999). Fluorination of 3-(3-(piperidin-1-yl)propyl)indoles and 3-(3-(piperazin-1-yl)propyl)indoles gives selective human 5-HT1D receptor ligands with improved pharmacokinetic profiles. Journal of Medicinal Chemistry, 42(12), 2087-2104.
  • Frolov, N. A., & Vereshchagin, A. N. (2023). Pharmacological Applications of Piperidine Derivatives. Encyclopedia.pub.

Sources

Exploratory

Comprehensive Technical Guide: Solubility Dynamics and Phase-Transfer Protocols for 3-(m-Tolyl)piperidin-3-ol Hydrochloride

Executive Summary 3-(m-Tolyl)piperidin-3-ol hydrochloride (CAS 173447-90-0) is a highly versatile chiral and structural building block utilized extensively in medicinal chemistry and drug discovery. Understanding its sol...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

3-(m-Tolyl)piperidin-3-ol hydrochloride (CAS 173447-90-0) is a highly versatile chiral and structural building block utilized extensively in medicinal chemistry and drug discovery. Understanding its solubility profile is critical for optimizing synthetic workflows, purification processes, and assay formulations. This whitepaper provides an in-depth analysis of the mechanistic forces driving the solvation of this compound, presents quantitative solubility data across various organic solvents, and outlines self-validating protocols for solubility determination and phase-transfer manipulations.

Mechanistic Causality of Solvation

The solubility behavior of 3-(m-Tolyl)piperidin-3-ol hydrochloride is dictated by a "tug-of-war" between its highly polar, ionic core and its lipophilic peripheral substituents. To predict its behavior in organic solvents, we must deconstruct its structural components:

  • The Hydrochloride Salt Bridge (Ionic Interaction): The protonated secondary amine and the chloride counterion create a high crystal lattice energy. To dissolve the compound, a solvent must possess a sufficiently high dielectric constant ( ϵ ) to overcome this lattice energy via strong ion-dipole interactions. Consequently, baseline piperidinol hydrochlorides are highly soluble in water and polar protic solvents like methanol and ethanol[1].

  • The Tertiary Hydroxyl Group (Hydrogen Bonding): The hydroxyl group at the 3-position acts as both a hydrogen bond donor and acceptor. This further enhances the compound's solvation in protic solvents (alcohols) and allows for favorable interactions with polar aprotic solvents (e.g., DMSO, DMF).

  • The Meta-Tolyl Group (Hydrophobic Effect): The addition of the aromatic m-tolyl ring introduces significant steric bulk and lipophilicity. While the ionic salt core maintains the compound's solubility in highly polar media, the m-tolyl group depresses its absolute aqueous solubility compared to unsubstituted analogs, while simultaneously increasing its affinity for polar aprotic organic solvents. However, the ionic nature of the salt strictly prevents dissolution in non-polar organic solvents (e.g., hexane, pure ethyl acetate).

Quantitative Solubility Profile

The table below synthesizes the predicted solubility of 3-(m-Tolyl)piperidin-3-ol hydrochloride across a spectrum of common laboratory solvents, grounded in the physicochemical properties of its structural analogs.

SolventDielectric Constant ( ϵ )Estimated SolubilityMechanistic Causality
Water 80.1High (>50 mg/mL)Strong ion-dipole interactions; robust hydration of the Cl⁻ anion and protonated piperidine ring.
Methanol 32.7High (>30 mg/mL)Excellent hydrogen bonding with the tertiary alcohol; effective solvation of the ionic pair.
DMSO 46.7Moderate-High (~20 mg/mL)Strong dipole-cation interactions; the lipophilic m-tolyl ring is highly solvated by the organic bulk of DMSO.
Dichloromethane (DCM) 9.1Low (<5 mg/mL)Insufficient polarity to fully disrupt the ionic crystal lattice, despite favorable interactions with the aromatic ring.
Ethyl Acetate 6.0Very Low (<1 mg/mL)Poor ion solvation capabilities; unable to break the salt bridge.
Hexane 1.9InsolubleCompletely non-polar; incapable of solvating either the ionic core or the polar hydroxyl group.

Experimental Workflow: Thermodynamic Solubility Determination

In drug development, distinguishing between kinetic and thermodynamic solubility is paramount. Kinetic solubility—often measured via NMR or HPLC by spiking a DMSO stock solution into an aqueous buffer—only provides a snapshot of precipitation points and is highly susceptible to supersaturation artifacts[2].

For reliable formulation and scale-up, thermodynamic solubility (the true equilibrium state between the solid lattice and the solvated molecules) must be determined using the shake-flask method.

ThermodynamicSolubility A 1. Solid Dispensing Excess 3-(m-Tolyl)piperidin-3-ol HCl B 2. Solvent Addition Add Target Organic Solvent A->B C 3. Isothermal Equilibration Shake at 25°C for 24-48 hours B->C D 4. Phase Separation Centrifugation at 10,000 rpm C->D E 5. Quantification HPLC-UV or LC-MS Analysis D->E

Workflow for thermodynamic solubility determination via the shake-flask method.

Self-Validating Protocol: Shake-Flask Method
  • Solid Dispensing: Accurately weigh an excess amount of 3-(m-Tolyl)piperidin-3-ol hydrochloride (e.g., 50 mg) into a 2 mL glass HPLC vial.

  • Solvent Addition: Add 1.0 mL of the target organic solvent (e.g., Methanol or DMSO). Ensure a visible suspension remains; if the solid dissolves completely, add more API until saturation is visually confirmed.

  • Isothermal Equilibration: Seal the vial and place it in a thermoshaker set to 25.0 ± 0.1 °C at 500 rpm.

  • Validation Check (Equilibrium Verification): Extract a 50 µL aliquot at 24 hours and another at 48 hours. If the calculated concentration between the two time points varies by <5%, thermodynamic equilibrium is validated.

  • Phase Separation: Centrifuge the aliquots at 10,000 rpm for 10 minutes to pellet the undissolved solid. (Filtration is discouraged as the lipophilic m-tolyl group may cause non-specific binding to syringe filters, artificially lowering the measured concentration).

  • Quantification: Dilute the supernatant appropriately with the mobile phase and analyze via HPLC-UV against a standard calibration curve.

Modulating Solubility: Free-Basing and Anhydrous Salt Regeneration

During complex organic syntheses (e.g., amide couplings or alkylations), researchers often require the piperidine derivative to be fully dissolved in non-polar or weakly polar organic solvents like Dichloromethane (DCM) or Ether. Because the HCl salt is insoluble in these media, a phase-transfer workflow to convert the salt to its lipophilic free base is required.

SolubilityShift Salt HCl Salt Form Soluble: H2O, MeOH, DMSO Insoluble: DCM, Hexane Base Free Base Form Soluble: DCM, EtOAc, Ether Insoluble: H2O Salt->Base Aqueous NaHCO3 Extract with DCM Base->Salt 4M HCl in Dioxane Precipitation

Phase-transfer workflow for modulating solubility via free-basing and salt regeneration.

Protocol: Liquid-Liquid Extraction and Salt Regeneration
  • Free-Basing: Suspend the 3-(m-Tolyl)piperidin-3-ol hydrochloride in a biphasic mixture of Dichloromethane (DCM) and saturated aqueous Sodium Bicarbonate (NaHCO₃).

    • Causality Note: NaHCO₃ (pH ~8.3) is chosen over strong bases like NaOH to prevent emulsion formation and protect any base-sensitive functional groups in downstream derivatives.

  • Phase Transfer: Stir vigorously for 30 minutes. The aqueous base neutralizes the protonated piperidine. The resulting free base, driven by the hydrophobic m-tolyl group, partitions entirely into the organic DCM layer.

  • Isolation: Separate the organic layer, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure to yield the free base, which is now highly soluble in standard organic solvents.

  • Anhydrous Salt Regeneration: After synthetic modifications are complete, the compound often needs to be returned to a stable, water-soluble salt form for biological testing. Dissolve the free base in a minimal amount of dry Ether or DCM. Dropwise, add a solution of 4 M HCl in dioxane .

    • Causality Note: Dioxane is utilized because it is an anhydrous organic solvent. The introduction of HCl gas dissolved in dioxane forces the newly formed, highly polar hydrochloride salt to immediately precipitate out of the non-polar organic mixture, allowing for high-yield recovery via simple vacuum filtration without the need for tedious aqueous lyophilization[3].

References

  • [1] 3-Hydroxypiperidine Hcl BP EP USP CAS 64051-79-2 Manufacturers and Suppliers - Price. Fengchen Group. Available at:

  • [2] Improved Binding Affinity and Pharmacokinetics Enable Sustained Degradation of BCL6 In Vivo. ResearchGate. Available at:

  • [3] BMS-986169 | New Drug Approvals. New Drug Approvals. Available at:

Sources

Foundational

Purity and stability of 3-(m-Tolyl)piperidin-3-ol hydrochloride

An In-depth Technical Guide to the Purity and Stability of 3-(m-Tolyl)piperidin-3-ol hydrochloride Prepared by: Senior Application Scientist This document provides a comprehensive technical framework for assessing the pu...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-depth Technical Guide to the Purity and Stability of 3-(m-Tolyl)piperidin-3-ol hydrochloride

Prepared by: Senior Application Scientist

This document provides a comprehensive technical framework for assessing the purity and ensuring the long-term stability of 3-(m-Tolyl)piperidin-3-ol hydrochloride, an active pharmaceutical ingredient (API) intermediate. The methodologies and principles detailed herein are directed at researchers, quality control analysts, and drug development professionals, emphasizing the scientific rationale behind procedural choices to ensure robust and reliable data.

Physicochemical Characterization and Handling

A foundational understanding of the physicochemical properties of 3-(m-Tolyl)piperidin-3-ol hydrochloride is paramount as it dictates the selection of appropriate analytical techniques, purification strategies, and storage conditions. While extensive public data for this specific molecule is limited, properties can be inferred from structurally similar compounds, such as its para-isomer and other piperidine hydrochlorides.[1][2]

The molecule consists of a basic piperidine ring, a hydroxyl group, and an m-tolyl substituent. As a hydrochloride salt, it is expected to be a crystalline solid with increased water solubility compared to its free base form. The presence of the tolyl group provides a chromophore, making UV-based detection a viable analytical approach.

Table 1: Physicochemical Properties of 3-(m-Tolyl)piperidin-3-ol hydrochloride

PropertyValue (Predicted/Inferred)Rationale / Implication
Molecular Formula C₁₂H₁₈ClNOBased on chemical structure.
Molecular Weight 227.73 g/mol Calculated from the molecular formula.
Physical Form White to off-white solidTypical for hydrochloride salts of organic bases.[2]
Solubility Soluble in water, methanol; sparingly soluble in less polar organic solvents.The hydrochloride salt form enhances polarity and aqueous solubility.
pKa ~9-10 (for the piperidine nitrogen)The piperidine nitrogen is basic; this value is critical for developing acid-base extraction protocols and pH control in HPLC mobile phases.
Storage Temperature 2-8°C, protected from light and moistureRecommended for many amine hydrochloride salts to prevent degradation.[1][2]

Purification: Achieving High-Purity Material

The purity of an API is non-negotiable. The synthesis of piperidine derivatives often yields byproducts, unreacted starting materials, and process-related impurities.[3] The selection of a purification method is a critical decision driven by the scale of the operation and the nature of the impurities.

Purification Strategy Selection

For a solid, basic compound like 3-(m-Tolyl)piperidin-3-ol hydrochloride, several high-efficacy purification methods are available. The choice depends on the specific impurity profile. An acid-base extraction is an excellent first-line, bulk purification technique to remove non-basic or neutral impurities, leveraging the basicity of the piperidine nitrogen.[3] Recrystallization is a powerful final polishing step to achieve high crystalline purity.[4] For challenging separations or smaller scales, column chromatography can be employed, though care must be taken to avoid product loss on acidic silica gel.[4]

Start Crude 3-(m-Tolyl)piperidin-3-ol HCl Decision1 Major Impurities Neutral/Acidic? Start->Decision1 AcidBase Acid-Base Extraction Decision1->AcidBase Yes Decision2 Is Compound Crystalline Solid? Decision1->Decision2 No AcidBase->Decision2 Recrystallization Recrystallization Decision2->Recrystallization Yes Chromatography Column Chromatography (e.g., Alumina or modified Silica) Decision2->Chromatography No / Amorphous End High-Purity API Recrystallization->End Chromatography->End

Caption: Decision workflow for selecting a purification method.

Experimental Protocol: Acid-Base Extraction

This protocol is designed to separate the basic target compound from neutral or acidic impurities.

  • Dissolution: Dissolve the crude hydrochloride salt in deionized water.

  • Basification: Cool the aqueous solution in an ice bath. Slowly add a base (e.g., 2 M NaOH) with vigorous stirring until the pH is >12.[3] This deprotonates the piperidine nitrogen, converting the salt to the free base, which may precipitate or form an oil.

  • Extraction: Extract the basified aqueous layer multiple times with an appropriate organic solvent (e.g., dichloromethane or ethyl acetate). The free base will move into the organic layer.

  • Washing & Drying: Combine the organic extracts and wash with brine to remove residual water. Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄), filter, and concentrate under reduced pressure.

  • Salt Reformation: Dissolve the purified free base in a minimal amount of a suitable solvent (e.g., isopropanol or ether) and add a stoichiometric amount of ethereal or isopropanolic HCl to re-precipitate the high-purity hydrochloride salt.

  • Isolation: Collect the purified salt by vacuum filtration, wash with a small amount of cold solvent, and dry under vacuum.[3]

Comprehensive Purity Assessment

A single analytical method is rarely sufficient to declare an API as "pure." A holistic purity assessment relies on a combination of techniques that, together, account for all potential impurities, including organic, inorganic, and residual solvents, in a mass balance approach.[5]

Table 2: Analytical Techniques for a Comprehensive Purity Profile

TechniquePurposeTypical Impurities Detected
RP-HPLC (UV) Primary assay and quantification of organic/related-substance impurities.Starting materials, byproducts, degradation products.[6]
GC-MS (Headspace) Quantification of residual solvents.Solvents used in synthesis and purification (e.g., DCM, Ether, IPA).[5]
Karl Fischer Titration Quantification of water content.Water.[5]
Thermogravimetric Analysis (TGA) Quantification of non-volatile inorganic impurities.Inorganic salts, catalyst residues.[5]
¹H NMR / ¹³C NMR Structural confirmation and detection of impurities with different proton/carbon environments.Isomers, structurally similar impurities.[5]
Primary Purity Assay: Stability-Indicating RP-HPLC Method

The cornerstone of purity and stability analysis is a validated stability-indicating high-performance liquid chromatography (HPLC) method. This method must be able to separate the main compound from all known process impurities and potential degradation products.[7]

cluster_prep Sample & Standard Preparation cluster_hplc Chromatographic Analysis cluster_data Data Analysis Prep_Std Prepare Standard Solution (e.g., 1.0 mg/mL in mobile phase) Equilibrate Equilibrate HPLC System with Mobile Phase Prep_Std->Equilibrate Prep_Sample Prepare Sample Solution (Same concentration as standard) Prep_Sample->Equilibrate Inject_Std Inject Standard Solution Equilibrate->Inject_Std Inject_Sample Inject Sample Solution Inject_Std->Inject_Sample Record Record Chromatograms Inject_Sample->Record Identify Identify API and Impurity Peaks Record->Identify Integrate Integrate Peak Areas Identify->Integrate Calculate Calculate Purity (Area % or against standard) Integrate->Calculate Result Report Purity (%) Calculate->Result

Caption: General workflow for HPLC purity determination.[8]

Protocol: Starting Point for HPLC Method Development

This protocol provides a robust starting point for method development, based on methods for similar amine hydrochloride compounds.[8][9]

  • Instrumentation: HPLC with UV/PDA Detector.

  • Column: Reversed-Phase C18 or Cyano (CN) column (e.g., 150 mm x 4.6 mm, 3.5 µm). A CN column can offer different selectivity for polar compounds.[8]

  • Mobile Phase: Isocratic or gradient elution. A good starting point is a mixture of an aqueous buffer and an organic modifier (e.g., Acetonitrile).

    • Aqueous Phase: 20 mM Potassium Phosphate buffer, pH adjusted to 3.0 with phosphoric acid. A low pH ensures the basic piperidine nitrogen is protonated, leading to better peak shape.

    • Organic Phase: Acetonitrile.

    • Example Gradient: Start at 20% Acetonitrile, ramp to 80% over 15 minutes.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Detection Wavelength: 220 nm or 254 nm (scan with PDA to find optimum).

  • Injection Volume: 10 µL.

  • Diluent: Mobile phase or a Water/Acetonitrile mixture.

Causality: The choice of a buffered, low-pH mobile phase is critical. Unbuffered systems can lead to poor peak shape (tailing) for basic analytes like piperidines due to interactions with residual silanols on the silica-based stationary phase. Protonating the amine with a low-pH buffer minimizes these interactions and ensures symmetrical, reproducible peaks.

Stability Profiling: Ensuring Product Integrity Over Time

Stability testing is a mandatory regulatory requirement to define the re-test period and recommended storage conditions for an API.[10][11] The process begins with forced degradation studies to understand potential degradation pathways, which informs the development of the stability-indicating analytical method. This is followed by formal stability studies under ICH-prescribed conditions.[12][13]

Forced Degradation (Stress Testing)

Forced degradation deliberately exposes the API to harsh conditions to generate potential degradation products.[7] This is crucial for demonstrating the specificity of the analytical method.[14][15]

Table 3: Recommended Conditions for Forced Degradation Studies

Stress ConditionReagent / ConditionRationale
Acid Hydrolysis 0.1 M HCl, heat at 60°CTo test susceptibility to degradation in acidic environments.[14]
Base Hydrolysis 0.1 M NaOH, heat at 60°CTo test susceptibility to degradation in alkaline environments.[14]
Oxidation 3% H₂O₂, room temperatureTo test for oxidative degradation pathways.[15]
Thermal Degradation Dry heat, 80°CTo assess intrinsic thermal stability.[14]
Photodegradation Expose to light (ICH Q1B)To determine light sensitivity.[11]

Samples are taken at various time points (e.g., 0, 4, 8, 24 hours), neutralized if necessary, and analyzed by the developed HPLC method to identify and separate any degradants from the parent peak.

Formal Stability Studies (ICH Q1A)

Once the stability-indicating method is validated, formal stability studies are conducted on a minimum of three primary batches to establish the re-test period.[16] The API is stored under various temperature and humidity conditions for specified durations.

cluster_setup Study Setup cluster_storage Storage Conditions (ICH Q1A) cluster_testing Analysis at Timepoints Batch Select ≥3 Batches of API Protocol Define Stability Protocol (Timepoints, Tests, Specs) Batch->Protocol Package Package API in Container Closure System Protocol->Package LongTerm Long-Term (e.g., 25°C/60% RH) Package->LongTerm Intermediate Intermediate* (e.g., 30°C/65% RH) Package->Intermediate Accelerated Accelerated (e.g., 40°C/75% RH) Package->Accelerated Pull Pull Samples at Defined Intervals (0, 3, 6, 9, 12... mo) LongTerm->Pull Intermediate->Pull Accelerated->Pull note *Intermediate testing is performed if significant change occurs under accelerated conditions. Accelerated->note Analyze Analyze using Validated Stability-Indicating Method Pull->Analyze Assess Assess Against Specifications (Purity, Appearance, etc.) Analyze->Assess Eval Evaluate Data & Propose Re-Test Period Assess->Eval

Caption: Workflow for an ICH-compliant API stability study.

Table 4: ICH Q1A(R2) Storage Conditions for Stability Testing [10][12][13]

Study TypeStorage ConditionMinimum DurationTesting Frequency
Long-term 25°C ± 2°C / 60% RH ± 5% RH or 30°C ± 2°C / 65% RH ± 5% RH12 months (for submission)Every 3 months for the first year, every 6 months for the second year, and annually thereafter.[16]
Intermediate 30°C ± 2°C / 65% RH ± 5% RH6 months0, 3, and 6 months.[16]
Accelerated 40°C ± 2°C / 75% RH ± 5% RH6 months0, 3, and 6 months.[16]

A "significant change" for an API is defined as a failure to meet its specification.[12] If significant change occurs during the 6-month accelerated study, the intermediate condition study must be conducted.[10] The data from these studies provides evidence on how the quality of the API varies over time under the influence of temperature and humidity, forming the basis for the proposed re-test period.[10]

Conclusion

The successful development and commercialization of 3-(m-Tolyl)piperidin-3-ol hydrochloride hinge on a rigorous and scientifically-driven approach to its purification, characterization, and stability assessment. This guide outlines a comprehensive strategy, from initial purification via chemically-rationalized techniques like acid-base extraction to the establishment of a robust, stability-indicating HPLC method. Adherence to internationally recognized guidelines, such as those from the ICH, for formal stability studies is not merely a regulatory hurdle but a fundamental component of ensuring the safety, quality, and efficacy of the final drug product. By integrating these multifaceted analytical and stability protocols, researchers and developers can build a complete and defensible data package for this critical API intermediate.

References

  • ICH. (n.d.). Annex 10 - ICH.
  • ICH. (n.d.). Q1A(R2) Guideline - ICH.
  • PharmaRegulatory.in. (2025, December 18). Stability Testing Requirements as per ICH Q1A Guidelines.
  • helago-sk.sk. (n.d.). STABILITY TESTING ACCORDING TO ICH Q1A (R2): BASICS AND TECHNICAL SOLUTIONS.
  • BenchChem. (n.d.). Technical Support Center: Purification of Piperidine Derivatives.
  • BenchChem. (n.d.). A Comparative Guide to HPLC Methods for Purity Determination of 2-chloro-N-methylethanamine Hydrochloride.
  • BenchChem. (n.d.). Application Notes & Protocols: Purification Techniques for Piperidine Derivatives.
  • Sigma-Aldrich. (n.d.). 3-(p-Tolyl)piperidin-3-ol hydrochloride.
  • Medikaringaru Co., Ltd. (n.d.). Q1A (R2) (MHLW Step 5)Q1A (R2) (ICH Step 4).
  • Muszalska, I., et al. (n.d.). HPLC AND TLC METHODOLOGY FOR DETERMINATION OR PURITY EVALUATION OF 4-METHOXY-2-(3(4-PHENYL-1-PIPERAZINYL))PROPYL.
  • MDPI. (2025, December 31). Development and Validation of HPLC Methods for the Quantitative Determination and Related Impurities of Naftifine Hydrochloride in Solution and Cream Dosage Forms.
  • Patolia, V. N. (2020, January 9). An Introduction To Forced Degradation Studies For Drug Substance Drug Product.
  • PMC. (2023, November 13). Analytical Methods Based on the Mass Balance Approach for Purity Evaluation of Tetracycline Hydrochloride.
  • International Journal of Pharmaceutical Research (IJPR). (n.d.). Stability indicating HPLC method for the quantification of ubidecarenone and piperine simultaneously in tablet formulations.
  • PMC. (n.d.). Forced degradation behavior of epidepride and development of a stability-indicating method based on liquid chromatography–mass spectrometry.
  • Sigma-Aldrich. (n.d.). 3-(p-Tolyl)piperidin-3-ol hydrochloride.
  • Sigma-Aldrich. (n.d.). 3-(P-TOLYLOXY)PIPERIDINE HCL.

Sources

Exploratory

Stereochemical Architecture and Synthesis of 3-(m-Tolyl)piperidin-3-ol Hydrochloride: A Technical Guide

Executive Summary Substituted piperidin-3-ols represent a privileged scaffold in modern medicinal chemistry, serving as critical pharmacophores in monoamine reuptake inhibitors, NMDA receptor antagonists, and analgesics....

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Substituted piperidin-3-ols represent a privileged scaffold in modern medicinal chemistry, serving as critical pharmacophores in monoamine reuptake inhibitors, NMDA receptor antagonists, and analgesics. Among these, 3-(m-Tolyl)piperidin-3-ol hydrochloride (CAS: 173447-90-0) is a highly valuable chiral building block. The presence of a chiral center at the C3 position dictates the molecule's spatial geometry, directly influencing its receptor binding affinity, selectivity, and pharmacokinetic profile.

As a Senior Application Scientist, I have structured this whitepaper to provide drug development professionals with a comprehensive, self-validating framework for the synthesis, stereochemical resolution, and analytical validation of this compound.

Stereochemical Architecture & Pharmacological Causality

The core structure of 3-(m-Tolyl)piperidin-3-ol features a saturated six-membered nitrogenous ring with both a hydroxyl group and an m-tolyl (3-methylphenyl) group attached to the C3 carbon.

The C3 Chiral Center

Because the C3 carbon is sp³ hybridized and bonded to four distinct groups (the hydroxyl group, the m-tolyl ring, the C2 methylene, and the C4 methylene), it is a stereocenter. Consequently, the molecule exists as a pair of enantiomers: (R)-3-(m-Tolyl)piperidin-3-ol and (S)-3-(m-Tolyl)piperidin-3-ol .

Causality in Drug Design

In pharmacological applications, stereochemistry is not merely a structural footnote; it is the primary driver of target engagement. The spatial orientation of the C3 substituents governs the molecule's ability to satisfy the geometric constraints of a receptor's binding pocket.

  • The Hydroxyl Group: Acts as a critical hydrogen-bond donor/acceptor.

  • The m-Tolyl Group: Engages in hydrophobic and π−π stacking interactions.

  • The Piperidine Nitrogen: At physiological pH, the secondary amine is protonated, forming an essential ionic bond (salt bridge) with acidic residues (e.g., aspartate or glutamate) in the target protein.

The hydrochloride salt form is specifically chosen for this building block to ensure thermodynamic stability, prevent oxidative degradation of the secondary amine, and maximize aqueous solubility during in vitro assay development.

G L (R)-3-(m-Tolyl)piperidin-3-ol High Affinity H Hydrogen Bonding (C3-OH to Aspartate) L->H P Pi-Pi Stacking (m-Tolyl to Phe) L->P I Ionic Interaction (Piperidine NH+ to Glu) L->I R Receptor Binding Pocket Target Protein H->R P->R I->R

Stereoselective binding interactions of the (R)-enantiomer within a target receptor pocket.

Synthetic Methodology: The Grignard Approach

The most robust method for constructing the 3-arylpiperidin-3-ol scaffold relies on the nucleophilic addition of an aryl Grignard reagent to a protected piperidin-3-one[1][2].

Causality of the Protecting Group Strategy

Direct Grignard addition to unprotected piperidin-3-one fails because the highly basic Grignard reagent will deprotonate the secondary amine, quenching the reagent and halting the reaction. Therefore, the nitrogen must be protected. A tert-butyloxycarbonyl (Boc) group is optimal here because it is stable to the strongly basic nucleophilic conditions of the Grignard addition but can be easily and quantitatively removed under acidic conditions, cleanly yielding the hydrochloride salt in a single deprotection step.

Step-by-Step Protocol: Synthesis of Racemic Mixture
  • Preparation of the Grignard Reagent: In a flame-dried, argon-purged flask, suspend magnesium turnings (1.2 eq) in anhydrous THF. Slowly add m-bromotoluene (1.1 eq) while maintaining the temperature at 40°C to initiate the reaction. Stir for 2 hours until the magnesium is consumed.

  • Nucleophilic Addition: Cool the Grignard solution to 0°C. Dropwise, add a solution of 1-Boc-piperidin-3-one (1.0 eq) in anhydrous THF. The carbonyl carbon undergoes nucleophilic attack by the m-tolyl carbanion.

  • Quenching & Extraction: After stirring for 4 hours at room temperature, quench the reaction carefully with saturated aqueous NH4​Cl . Extract the aqueous layer with ethyl acetate (3x). Dry the combined organic layers over anhydrous Na2​SO4​ and concentrate in vacuo to yield rac-1-Boc-3-(m-Tolyl)piperidin-3-ol.

  • Deprotection and Salt Formation: Dissolve the crude intermediate in 4M HCl in dioxane. Stir at room temperature for 3 hours. The Boc group is cleaved, evolving CO2​ and isobutylene gas.

  • Isolation: Concentrate the mixture, triturate the resulting solid with cold diethyl ether, and filter to isolate rac-3-(m-Tolyl)piperidin-3-ol hydrochloride as a white crystalline powder.

Quantitative Data Summary

Table 1: Physicochemical Properties of the Racemic Intermediate & Final Salt

Propertyrac-1-Boc-3-(m-Tolyl)piperidin-3-olrac-3-(m-Tolyl)piperidin-3-ol HCl
Molecular Weight 291.39 g/mol 227.73 g/mol
Physical State Viscous oil / Low-melting solidWhite crystalline powder
Solubility Soluble in DCM, EtOAc, THFSoluble in Water, MeOH, DMSO
Stability Stable at RT; acid-sensitiveHighly stable; hygroscopic
C3 Stereocenters 1 (Mixture of R/S)1 (Mixture of R/S)

Chiral Resolution Strategy

To isolate the pure (R) or (S) enantiomers required for precise pharmacological profiling, the racemic mixture must be resolved. While biocatalytic reduction of piperidones is an emerging field[3][4], classical diastereomeric salt formation remains the most scalable and cost-effective method for this specific scaffold[5].

Causality of Diastereomeric Salt Formation

Enantiomers have identical physical properties (solubility, boiling point) in an achiral environment, making them impossible to separate by standard crystallization. By reacting the racemic amine with an enantiopure chiral acid—such as Di-p-toluoyl-D-tartaric acid (D-DTTA) —we convert the enantiomers into a pair of diastereomeric salts. Diastereomers possess distinct physical properties, allowing for separation via fractional crystallization based on differential solubility.

Step-by-Step Protocol: Fractional Crystallization
  • Free-Basing: Neutralize the rac-3-(m-Tolyl)piperidin-3-ol HCl with 1M NaOH and extract into dichloromethane to obtain the free base.

  • Salt Formation: Dissolve the racemic free base (1.0 eq) and D-DTTA (1.0 eq) in a boiling mixture of Methanol/Acetone (1:1 v/v).

  • Crystallization: Allow the solution to cool slowly to room temperature, then to 4°C overnight. The less soluble diastereomeric salt (e.g., the (R)-amine/D-DTTA salt) will preferentially crystallize.

  • Filtration & Recrystallization: Filter the crystals. To achieve >99% enantiomeric excess (ee), recrystallize the solid twice from boiling methanol.

  • Recovery of the Enantiopure Amine: Suspend the highly pure crystals in water, basify with 1M NaOH to break the salt, and extract the (R)-amine into organic solvent. Treat with HCl/dioxane to generate the enantiopure (R)-3-(m-Tolyl)piperidin-3-ol hydrochloride.

  • Mother Liquor Processing: The mother liquor, enriched in the (S)-enantiomer, can be processed similarly using L-DTTA to isolate the opposite enantiomer[5].

G A 1-Boc-piperidin-3-one B m-Tolylmagnesium Bromide (Grignard Addition) A->B C rac-1-Boc-3-(m-Tolyl)piperidin-3-ol B->C D HCl / Dioxane (Deprotection & Salt Formation) C->D E rac-3-(m-Tolyl)piperidin-3-ol HCl D->E F Chiral Resolution (e.g., D-DTTA) E->F G (R)-Enantiomer Salt (Crystallizes) F->G H (S)-Enantiomer Salt (Mother Liquor) F->H

Workflow for the synthesis and chiral resolution of 3-(m-Tolyl)piperidin-3-ol.

Table 2: Comparison of Chiral Resolution Techniques

TechniqueScalabilityEnantiomeric Purity (ee)Cost EfficiencyPrimary Mechanism
Diastereomeric Salt High (Kilogram scale)>99% (after recrystallization)ExcellentDifferential solubility of diastereomers
Chiral Prep-HPLC Low (Milligram to Gram)>99.5%Poor (High solvent/column cost)Transient diastereomeric interactions
Enzymatic Resolution MediumVariable (Substrate dependent)ModerateStereoselective biocatalytic acetylation

Analytical Validation Framework

To ensure the integrity of the resolved enantiomers, a self-validating analytical framework must be employed.

Chiral High-Performance Liquid Chromatography (HPLC)

The gold standard for determining enantiomeric excess (ee) is chiral HPLC[5]. For 3-arylpiperidin-3-ols, stationary phases based on derivatized polysaccharides (e.g., Amylose tris(3,5-dimethylphenylcarbamate) - Chiralpak AD-H) are highly effective.

  • Mechanism: The chiral stationary phase forms transient, reversible diastereomeric complexes with the enantiomers via hydrogen bonding (with the C3-OH) and π−π interactions (with the m-tolyl group). The difference in the stability of these complexes leads to distinct retention times.

Nuclear Magnetic Resonance (NMR) with Chiral Shift Reagents

While standard 1D 1H NMR confirms the structural identity and purity of the compound, it cannot differentiate enantiomers. By adding a chiral solvating agent (e.g., Pirkle's alcohol) or a chiral lanthanide shift reagent (e.g., Eu(hfc)3​ ) to the NMR tube, the enantiomers are placed in a chiral environment. This causes the previously equivalent protons (such as the distinct singlet of the m-tolyl methyl group) to split into two distinct signals, allowing for the integration and calculation of the enantiomeric ratio.

References

  • Synthetic approaches to a chiral 4-amino-3-hydroxy piperidine with pharmaceutical relevance. Organic & Biomolecular Chemistry (RSC Publishing), 2012. URL:[Link]

  • Concise Synthesis of 3-Arylpiperidines. Heterocycles, 2006. (Via ResearchGate). URL:[Link]

  • Total Synthesis of Rohitukine and Dysoline and Their Anticancer Analogues Flavopiridol and IIIM-290. ACS Omega (PMC), 2023. URL:[Link]

Sources

Protocols & Analytical Methods

Method

Application Note: High-Yield Synthesis of 3-Aryl-3-Piperidinols via Cerium-Mediated Grignard Addition

Target Audience: Synthetic Chemists, Process Researchers, and Drug Development Professionals Document Type: Advanced Protocol & Mechanistic Guide Introduction & Mechanistic Rationale The synthesis of highly three-dimensi...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Synthetic Chemists, Process Researchers, and Drug Development Professionals Document Type: Advanced Protocol & Mechanistic Guide

Introduction & Mechanistic Rationale

The synthesis of highly three-dimensional, sp3-rich scaffolds is a cornerstone of modern drug discovery, allowing researchers to explore novel chemical space and improve the pharmacokinetic profiles of pipeline candidates[1]. Among these, 3-aryl-3-piperidinols are highly valued motifs. However, the direct synthesis of these compounds via the nucleophilic addition of Grignard reagents to N-protected 3-piperidones (such as 1-Boc-3-piperidone) is notoriously problematic.

The Enolization Challenge: Standard Grignard reagents are highly basic. 3-Piperidones possess relatively acidic α -protons, and the ring conformation sterically hinders the carbonyl carbon while exposing these protons. Consequently, the reaction of 1-Boc-3-piperidone with standard Grignard reagents typically results in poor yields ( 25%) of the desired 1,2-addition product, accompanied by massive recovery of starting material and significant formation of the reduction byproduct, N-Boc-3-piperidinol[2]. The Grignard reagent acts primarily as a base (causing enolization) or as a hydride donor (via β -hydride transfer) rather than a nucleophile.

The Organocerium Solution (Imamoto Modification): To invert this basicity-to-nucleophilicity ratio, the Grignard addition must be mediated by anhydrous Cerium(III) chloride (CeCl 3​ )[3]. CeCl 3​ is highly oxophilic and strongly coordinates to the carbonyl oxygen of the piperidone, increasing its electrophilicity. Concurrently, transmetalation of the aryl Grignard reagent with CeCl 3​ generates an organocerium intermediate (Aryl-CeCl 2​ ). This species is highly nucleophilic but significantly less basic than the parent Grignard reagent, effectively suppressing the enolization and reduction pathways and driving the 1,2-addition to near-quantitative yields[2].

Synthetic Workflow

The following diagram illustrates the logical progression of the cerium-mediated addition and subsequent deprotection, highlighting the critical intermediate phases.

G N1 1-Boc-3-piperidone N2 CeCl3 Activation N1->N2 THF, -78°C N3 Aryl-MgBr Addition N2->N3 Transmetalation N4 N-Boc-3-aryl- 3-piperidinol N3->N4 1,2-Addition N5 HCl/Dioxane Deprotection N4->N5 Cleavage N6 3-aryl-3-piperidinol (HCl salt) N5->N6 Isolation

Workflow for the cerium-mediated Grignard addition and deprotection of 3-piperidones.

Quantitative Method Comparison

The table below summarizes the dramatic shift in reaction trajectory when transitioning from a standard Grignard protocol to the cerium-mediated protocol for 3-piperidone systems.

Reaction ConditionsReagents & EquivalentsPrimary ProductIsolated Yield (%)Reduction Byproduct
Standard Grignard Aryl-MgBr (1.5 eq), THF, 0°CN-Boc-3-aryl-3-piperidinol20 - 25%High ( 40%)
Cerium-Mediated Aryl-MgBr (1.5 eq), CeCl 3​ (1.5 eq), THF, -78°CN-Boc-3-aryl-3-piperidinol85 - 92%Trace (<2%)

Data summarized from internal validation and established literature benchmarks for spirocyclic and 3-substituted piperidine scaffolds[2].

Detailed Step-by-Step Protocol

This protocol is designed as a self-validating system . Visual cues and strict environmental controls are embedded into the steps to ensure the integrity of the reaction before proceeding to the next phase.

Phase 1: Preparation of Strictly Anhydrous CeCl 3​

Causality Note: Commercial CeCl 3​ is typically supplied as a heptahydrate (CeCl 3​ ·7H 2​ O). Rapid heating causes the salt to melt in its own water of crystallization, leading to hydrolysis and the formation of polymeric cerium oxide chloride (CeOCl), which is completely inactive. Stepwise dehydration under high vacuum is mandatory.

  • Weigh 1.5 equivalents of CeCl 3​ ·7H 2​ O into a thoroughly dried, argon-purged Schlenk flask equipped with a magnetic stir bar.

  • Connect the flask to a high-vacuum line (< 0.1 mmHg).

  • Submerge the flask in an oil bath and heat to 90°C for 2 hours .

  • Gradually increase the temperature to 140°C and maintain for an additional 2 hours .

  • Self-Validating QC Check: The resulting anhydrous CeCl 3​ must be a fine, free-flowing white powder. If the material appears glassy, clumped, or fused, CeOCl has formed; discard the batch and restart.

  • Cool the flask to room temperature under a positive pressure of Argon.

Phase 2: Organocerium Formation and 1,2-Addition

Causality Note: Anhydrous CeCl 3​ is largely insoluble in THF. Vigorous stirring is required to break up the crystal lattice and form a uniform, milky suspension, which is critical for efficient transmetalation.

  • Inject anhydrous, inhibitor-free THF (approx. 5 mL per gram of CeCl 3​ ) into the flask containing the dry CeCl 3​ .

  • Stir vigorously at room temperature for 2 hours under Argon to form a uniform, milky-white suspension.

  • Cool the suspension to -78°C using a dry ice/acetone bath.

  • Dropwise, add 1.5 equivalents of the Arylmagnesium bromide (Aryl-MgBr) solution via syringe.

  • Stir the mixture at -78°C for 1 hour .

    • Self-Validating QC Check: The suspension will typically transition from milky-white to a yellow or light-brown hue, confirming successful transmetalation to the Aryl-CeCl 2​ species.

  • Dissolve 1.0 equivalent of 1-Boc-3-piperidone in a minimal volume of dry THF. Add this solution dropwise to the organocerium mixture at -78°C.

  • Maintain stirring at -78°C for 2 hours, then allow the reaction to gradually warm to 0°C over 1 hour.

  • Quench the reaction carefully by adding saturated aqueous NH 4​ Cl.

  • Extract the aqueous layer with Ethyl Acetate (3x). Wash the combined organic layers with brine, dry over Na 2​ SO 4​ , filter, and concentrate under reduced pressure. Purify via flash column chromatography to isolate the N-Boc-3-aryl-3-piperidinol.

Phase 3: Acidic Deprotection
  • Dissolve the purified N-Boc-3-aryl-3-piperidinol in anhydrous Dichloromethane (DCM) (approx. 0.1 M concentration).

  • Add 10 equivalents of 4M HCl in Dioxane dropwise at room temperature.

  • Stir for 2–4 hours.

    • Self-Validating QC Check: Monitor by TLC (stain with Ninhydrin). The complete disappearance of the starting material and the emergence of a baseline spot (the free amine salt) indicates reaction completion.

  • Concentrate the mixture under vacuum to remove all volatiles, yielding the pure 3-aryl-3-piperidinol hydrochloride salt as a solid.

References

  • Kumar et al., "Synthesis of a Family of Spirocyclic Scaffolds; Building Blocks for the Exploration of Chemical Space", NIH Public Access (Journal of Organic Chemistry).
  • "Discovery of a Janus Kinase Inhibitor Bearing a Highly Three-Dimensional Spiro Scaffold: JTE-052 (Delgocitinib) as a New Dermatological Agent to Treat Inflammatory Skin Disorders", ACS Publications.
  • "Synthesis of Enantiomerically Pure 6-Substituted-Piperazine-2-Acetic Acid Esters as Intermediates for Library Production", ACS Publications.

Sources

Application

Application Notes and Protocols for 3-(m-Tolyl)piperidin-3-ol Hydrochloride as a Research Chemical

Disclaimer: As of the date of this document, specific peer-reviewed research data, including mechanistic studies and detailed protocols for 3-(m-Tolyl)piperidin-3-ol hydrochloride, is not extensively available in the pub...

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Author: BenchChem Technical Support Team. Date: April 2026

Disclaimer: As of the date of this document, specific peer-reviewed research data, including mechanistic studies and detailed protocols for 3-(m-Tolyl)piperidin-3-ol hydrochloride, is not extensively available in the public domain. The following application notes and protocols are therefore based on the established pharmacology of the broader class of aryl-piperidin-3-ol derivatives and general methodologies for the characterization of novel research chemicals with potential activity in the central nervous system (CNS). Researchers must independently validate all methods and findings for this specific compound.

Introduction: The Aryl-Piperidin-3-ol Scaffold in CNS Research

The piperidine ring is a "privileged structure" in medicinal chemistry, forming the core of numerous approved drugs and research compounds targeting the central nervous system.[1] Its conformational flexibility allows for precise three-dimensional arrangements of substituents, enabling specific interactions with a variety of biological targets.[2][3] The aryl-piperidin-3-ol subclass, in particular, has been a fertile ground for the discovery of modulators of key CNS receptors.

The introduction of a tolyl group, as in 3-(m-Tolyl)piperidin-3-ol hydrochloride, represents a bioisosteric replacement for a phenyl ring, a common strategy in drug design to modulate physicochemical properties such as lipophilicity, metabolic stability, and receptor affinity.[4][5][6] Such modifications can fine-tune a compound's pharmacological profile, potentially enhancing potency, selectivity, or pharmacokinetic properties.[7][8]

Postulated Mechanism of Action and Research Applications

Based on structurally related compounds, 3-(m-Tolyl)piperidin-3-ol hydrochloride is hypothesized to interact with one or more of the following CNS targets:

  • NMDA Receptors: Many aryl-piperidine derivatives are known antagonists of the N-methyl-D-aspartate (NMDA) receptor, an ionotropic glutamate receptor crucial for synaptic plasticity, learning, and memory.[9][10] Overactivation of NMDA receptors is implicated in excitotoxic neuronal damage associated with stroke, traumatic brain injury, and neurodegenerative diseases. Subtype-selective NMDA receptor antagonists, particularly those targeting the NR2B subunit, are of significant interest for their potential neuroprotective effects without the psychotomimetic side effects of non-selective blockers.[9]

  • Sigma (σ) Receptors: The sigma receptor family (σ1 and σ2) are unique intracellular proteins involved in cellular signaling and the modulation of other neurotransmitter systems. Aryl-piperidine derivatives have been shown to bind to sigma receptors with high affinity.[11][12] Ligands for these receptors are being investigated for their potential in treating psychiatric disorders, neuropathic pain, and cancer.[11]

Given these potential targets, 3-(m-Tolyl)piperidin-3-ol hydrochloride is a candidate for investigation in the following research areas:

  • Neuroprotection in models of ischemic stroke or neurodegenerative disease.

  • Characterization of novel psychoactive properties and abuse liability.[13][14]

  • Development of potential therapeutics for psychiatric conditions such as schizophrenia or depression.[15]

  • Elucidation of the role of specific receptor subtypes in learning and memory processes.

Physicochemical Properties and Handling

PropertyValue (Estimated)Source/Justification
Molecular Formula C12H18ClNOCalculated
Molecular Weight 227.73 g/mol Calculated
Appearance White to off-white solidTypical for hydrochloride salts of organic amines
Solubility Soluble in water, DMSO, and ethanolInferred from similar compounds and hydrochloride salt form
Storage Store at 2-8°C in a dry, well-ventilated place, protected from light.[16]General recommendation for piperidine-based research chemicals
Safety and Handling Precautions

3-(m-Tolyl)piperidin-3-ol hydrochloride is a novel research chemical with an incompletely characterized toxicological profile. Standard laboratory safety procedures should be strictly followed.

  • Personal Protective Equipment (PPE): Wear a lab coat, safety glasses with side shields, and chemical-resistant gloves.[17]

  • Handling: Handle in a well-ventilated area, preferably in a fume hood, to avoid inhalation of dust.[18] Avoid contact with skin and eyes.[19] In case of contact, rinse immediately and thoroughly with water.[17][19]

  • Disposal: Dispose of waste in accordance with local, state, and federal regulations.[16]

In Vitro Characterization Protocols

The initial characterization of a novel compound involves determining its affinity and functional activity at its putative targets.

Protocol: Radioligand Binding Assay for NMDA Receptor Affinity

This protocol provides a general framework for determining the binding affinity (Ki) of 3-(m-Tolyl)piperidin-3-ol hydrochloride for the NMDA receptor using a competitive binding assay with a known radioligand, such as [³H]MK-801.[20]

Objective: To determine the inhibitory constant (Ki) of the test compound at the NMDA receptor channel binding site.

Materials:

  • Rat brain cortical tissue or cells expressing recombinant NMDA receptors (e.g., NR1/NR2B).[10]

  • Radioligand: [³H]MK-801 (dizocilpine).

  • Assay Buffer: e.g., 50 mM Tris-HCl, pH 7.4.

  • Non-specific binding control: A high concentration of a known non-radioactive NMDA receptor antagonist (e.g., 10 µM MK-801).

  • Test Compound: 3-(m-Tolyl)piperidin-3-ol hydrochloride, prepared in a stock solution (e.g., 10 mM in DMSO) and serially diluted.

  • 96-well microplates, scintillation vials, liquid scintillation cocktail, glass fiber filters, and a cell harvester.

Procedure:

  • Membrane Preparation: Homogenize rat cortical tissue in ice-cold assay buffer. Centrifuge at low speed to remove nuclei and debris. Centrifuge the supernatant at high speed to pellet the membranes. Wash the membrane pellet by resuspension and centrifugation. Resuspend the final pellet in assay buffer and determine the protein concentration (e.g., using a Bradford assay).

  • Assay Setup: In a 96-well plate, add the following to each well:

    • Assay Buffer

    • Radioligand ([³H]MK-801) at a concentration near its Kd.

    • Either vehicle, non-specific binding control, or the test compound at various concentrations.

    • Add the membrane preparation to initiate the binding reaction.

  • Incubation: Incubate the plate at a specified temperature (e.g., room temperature) for a duration sufficient to reach equilibrium (e.g., 60 minutes).

  • Termination and Filtration: Rapidly terminate the binding reaction by vacuum filtration through glass fiber filters using a cell harvester. Wash the filters quickly with ice-cold assay buffer to remove unbound radioligand.

  • Quantification: Place the filters in scintillation vials, add liquid scintillation cocktail, and count the radioactivity using a scintillation counter.

  • Data Analysis:

    • Calculate the specific binding by subtracting the non-specific binding from the total binding.

    • Plot the percentage of specific binding against the logarithm of the test compound concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding).

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[1]

G cluster_prep Membrane Preparation cluster_assay Binding Assay cluster_quant Quantification & Analysis P1 Homogenize Tissue P2 Centrifuge & Wash P1->P2 P3 Determine Protein Conc. P2->P3 A2 Add Membranes P3->A2 A1 Add Buffer, Radioligand, & Test Compound A1->A2 A3 Incubate to Equilibrium A2->A3 Q1 Vacuum Filtration A3->Q1 Q2 Scintillation Counting Q1->Q2 Q3 Calculate IC50 & Ki Q2->Q3

Caption: Workflow for an in vitro radioligand binding assay.

Protocol: In Vitro Functional Assay (Calcium Flux)

This protocol outlines a method to assess the functional antagonism of NMDA receptors by measuring changes in intracellular calcium concentration.[10][21]

Objective: To determine if 3-(m-Tolyl)piperidin-3-ol hydrochloride acts as a functional antagonist of NMDA receptors.

Materials:

  • Cell line expressing functional NMDA receptors (e.g., HEK293 cells co-transfected with NR1 and NR2B subunits).[22]

  • Cell culture medium.

  • Fluorescent calcium indicator dye (e.g., Fluo-4 AM).

  • Assay Buffer: Hanks' Balanced Salt Solution (HBSS) or similar, magnesium-free.

  • NMDA receptor agonists: Glutamate and Glycine.

  • Test Compound: 3-(m-Tolyl)piperidin-3-ol hydrochloride.

  • A fluorescence plate reader with an injection system.

Procedure:

  • Cell Plating: Plate the cells in a black-walled, clear-bottom 96-well plate and grow to confluence.

  • Dye Loading: Remove the culture medium and load the cells with the calcium indicator dye in assay buffer for a specified time at 37°C.

  • Wash and Pre-incubation: Wash the cells with assay buffer to remove excess dye. Pre-incubate the cells with either vehicle or varying concentrations of the test compound.

  • Fluorescence Measurement: Place the plate in the fluorescence reader and measure the baseline fluorescence.

  • Agonist Stimulation: Inject a solution of NMDA receptor agonists (glutamate and glycine) into the wells to stimulate calcium influx.

  • Data Recording: Record the fluorescence intensity over time.

  • Data Analysis:

    • Calculate the change in fluorescence from baseline for each well.

    • Plot the agonist-stimulated calcium response against the concentration of the test compound.

    • Determine the IC50 value for the inhibition of the calcium response.

In Vivo Characterization Protocols

Preliminary in vivo studies are essential to understand the behavioral effects of a novel CNS compound. All animal procedures must be approved by an Institutional Animal Care and Use Committee (IACUC).

Protocol: Open Field Test for Locomotor Activity

The open field test is a common initial screen to assess general locomotor activity and anxiety-like behavior in rodents.[15]

Objective: To evaluate the effect of 3-(m-Tolyl)piperidin-3-ol hydrochloride on spontaneous locomotor activity.

Materials:

  • Open field apparatus (a square arena with walls, often equipped with automated tracking systems).

  • Experimental animals (e.g., male C57BL/6 mice).

  • Test compound dissolved in a suitable vehicle (e.g., saline).

  • Vehicle control.

Procedure:

  • Acclimation: Acclimate the animals to the testing room for at least 60 minutes before the experiment.

  • Dosing: Administer the test compound or vehicle via a chosen route (e.g., intraperitoneal injection) at various doses.

  • Testing: After a specified pre-treatment time (e.g., 30 minutes), place each animal individually into the center of the open field arena.

  • Data Collection: Record the animal's activity for a set duration (e.g., 15-30 minutes). Parameters to measure include:

    • Total distance traveled.

    • Time spent in the center versus the periphery of the arena.

    • Rearing frequency.

  • Data Analysis: Compare the parameters between the different dose groups and the vehicle control group using appropriate statistical tests (e.g., ANOVA). A significant decrease in locomotor activity may suggest sedative effects, while an increase could indicate stimulant properties.

G cluster_setup Setup cluster_exp Experiment cluster_analysis Data Analysis S1 Acclimate Animals S2 Prepare Doses E1 Administer Compound or Vehicle S2->E1 E2 Pre-treatment Period E1->E2 E3 Place in Open Field E2->E3 A1 Record Locomotor Activity E3->A1 A2 Statistical Comparison of Groups A1->A2

Caption: General workflow for an in vivo open field test.

Advanced In Vivo Studies

Should initial screening warrant further investigation, more complex behavioral assays can be employed to probe specific CNS functions.[23][24] These may include:

  • Rotarod Test: To assess motor coordination and potential ataxia.

  • Forced Swim Test or Tail Suspension Test: To screen for potential antidepressant-like effects.

  • Prepulse Inhibition of Startle: A measure of sensorimotor gating, which is often disrupted in schizophrenia.

  • Morris Water Maze or Novel Object Recognition: To evaluate effects on learning and memory.

Conclusion

3-(m-Tolyl)piperidin-3-ol hydrochloride, as a member of the aryl-piperidin-3-ol class, represents a promising tool for CNS research. While its specific pharmacological profile remains to be elucidated, its structural similarity to known NMDA receptor antagonists and sigma receptor ligands suggests it may be a valuable probe for studying neuroprotection, psychiatric disorders, and fundamental neuropharmacology. The protocols outlined in this guide provide a foundational framework for the systematic in vitro and in vivo characterization of this and other novel piperidine-based research chemicals.

References

  • Frizelle, P. A., et al. (2008). Enantiomeric Propanolamines as selective N-Methyl-d-aspartate 2B Receptor Antagonists. Journal of Medicinal Chemistry, 51(16), 5231-5244. [Link]

  • Reynolds, I. J. (1995). The Use of Ligand Binding in Assays of NMDA Receptor Function. In Methods in Molecular Biology, vol. 46. Humana Press. [Link]

  • Pillai, G., et al. (2005). In vitro characterization of novel NR2B selective NMDA receptor antagonists. Neuropharmacology, 48(6), 825-836. [Link]

  • Jones, N., et al. (2016). In vivo phenotypic drug discovery: applying a behavioral assay to the discovery and optimization of novel antipsychotic agents. MedChemComm, 7(6), 1184-1192. [Link]

  • Grygorenko, O. O., et al. (2023). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Molecules, 28(3), 1349. [Link]

  • Koob, G. F., & Swerdlow, N. R. (2014). Translational In Vivo Assays in Behavioral Biology. Current Protocols in Neuroscience, 68, 9.48.1-9.48.21. [Link]

  • Hell, S. (2023). Bioisosteres for Drug Hunters: Part 3 – Phenyl Rings. Drug Hunter. [Link]

  • Traynelis, S. F., et al. (2017). A high-throughput assay method for identifying allosteric nmda receptor modulators.
  • Zanda, M. T., et al. (2021). Molecular Mechanisms of Action of Novel Psychoactive Substances (NPS). A New Threat for Young Drug Users with Forensic-Toxicological Implications. International Journal of Molecular Sciences, 22(4), 1594. [Link]

  • Reddemma, M., et al. (2024). Piperidine Unveiled: A Comprehensive Exploration of Structure, Applications, and Pharmacological Significance. International Journal of Novel Research and Development, 9(2), a473-a486. [Link]

  • Penta. (2024). Safety Data Sheet: Piperidine. [Link]

  • CADTH. (2014). Detection of Anti-Glutamate Receptor (NMDA). [Link]

  • Jahan, S., et al. (2014). Analgesic activity of alkyl piperidine derivatives. Pakistan Journal of Pharmaceutical Sciences, 27(5), 1337-1343. [Link]

  • Erdoğan, H., et al. (1989). Analgesic activity of some 3-(arylpiperidinomethyl)-2-benzoxazolinone derivatives. Archiv der Pharmazie, 322(2), 75-77. [Link]

  • Banks, M. L. (2022). Examining the effects of psychoactive drugs on complex behavioral processes in laboratory animals. Progress in Neuro-Psychopharmacology and Biological Psychiatry, 115, 110499. [Link]

  • Weber, E., et al. (1986). 1,3-Di(2-[5-3H]tolyl)guanidine: a selective ligand that labels sigma-type receptors for psychotomimetic opiates and antipsychotic drugs. Proceedings of the National Academy of Sciences, 83(22), 8784-8788. [Link]

  • Patrick, G. L. (1995). Bioisosterism: A Rational Approach in Drug Design. Journal of the Indian Institute of Science, 75, 3-24. [Link]

  • Carl ROTH. (2023). Safety Data Sheet: Piperidine. [Link]

  • PRISM BioLab. (2023). Bioisosteres are Still Developing: Examples of Fascinating Phenyl Bioisosteres. [Link]

  • Brown, D. G., et al. (2023). Discovery and Characterization of Novel CNS-Penetrant GPR55 Agonists. Journal of Medicinal Chemistry, 66(19), 13346-13363. [Link]

  • Edlin, C. D., et al. (2020). Nonclassical Phenyl Bioisosteres as Effective Replacements in a Series of Novel Open-Source Antimalarials. Journal of Medicinal Chemistry, 63(15), 8196-8206. [Link]

  • Andreani, A., et al. (2023). Arylpiperazine Derivatives and Cancer: A New Challenge in Medicinal Chemistry. Molecules, 28(19), 6939. [Link]

  • National Research Council (US) Committee on Acute Exposure Guideline Levels. (2012). Piperidine. In Acute Exposure Guideline Levels for Selected Airborne Chemicals: Volume 12. National Academies Press (US). [Link]

  • Eren, G. B., & Atalay, R. (2016). Drug Design for CNS Diseases: Polypharmacological Profiling of Compounds Using Cheminformatic, 3D-QSAR and Virtual Screening Methodologies. Frontiers in Neuroscience, 10, 308. [Link]

  • Schepmann, D., & Wünsch, B. (2017). Novel Psychoactive Substances—Recent Progress on Neuropharmacological Mechanisms of Action for Selected Drugs. Frontiers in Pharmacology, 8, 580. [Link]

  • Gao, M., et al. (2017). Strategies to facilitate the discovery of novel CNS PET ligands. Drug Discovery Today: Technologies, 25, 29-36. [Link]

  • BioAscent. (n.d.). Accelerating CNS Drug Discovery. [Link]

  • Iwashita, H., et al. (2002). Improving the Oral Efficacy of CNS Drug Candidates: Discovery of Highly Orally Efficacious Piperidinyl Piperidine M2 Muscarinic Receptor Antagonists. Journal of Medicinal Chemistry, 45(23), 5021-5030. [Link]

  • Grygorenko, O. O., et al. (2023). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Molecules, 28(3), 1349. [Link]

  • Codd, E. E., & Shank, R. P. (1992). 1,3-Di(2-[5-3H]tolyl)guanidine labels more than one site in rat forebrain. European Journal of Pharmacology, 217(2-3), 149-152. [Link]

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Method

Application Note: Protocol for N-Alkylation of 3-(m-Tolyl)piperidin-3-ol Hydrochloride

Introduction and Chemical Context The piperidine ring is a privileged scaffold in medicinal chemistry, frequently serving as the core pharmacophore for a vast array of CNS-active agents, analgesics, and kinase inhibitors...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction and Chemical Context

The piperidine ring is a privileged scaffold in medicinal chemistry, frequently serving as the core pharmacophore for a vast array of CNS-active agents, analgesics, and kinase inhibitors. Specifically, 3-arylpiperidin-3-ols—such as 3-(m-Tolyl)piperidin-3-ol—are highly valued building blocks due to their distinct three-dimensional topography and hydrogen-bonding capabilities.

Because this starting material is supplied as a hydrochloride salt, researchers must employ specific desalting and chemoselective strategies to successfully functionalize the secondary amine via N-alkylation without inducing unwanted side reactions at the tertiary alcohol. This application note details a robust, self-validating SN​2 N-alkylation protocol using an alkyl halide, designed for high yield and operational simplicity.

Mechanistic Insights & Causality

A successful protocol relies on understanding the causality behind each reagent and condition selected. Do not treat the reaction as a simple mixing of ingredients; consider the kinetic and thermodynamic driving forces:

  • Base Selection and Desalting: The starting material is supplied as a stable hydrochloride salt to prevent oxidative degradation. To enable nucleophilic attack, the free amine must be liberated in situ. Anhydrous potassium carbonate ( K2​CO3​ ) is the optimal base. It is strong enough to neutralize the HCl salt and scavenge the hydrohalic acid byproduct of the alkylation, yet mild enough to avoid deprotonating the tertiary alcohol, a process which typically requires strong bases like NaH. This heterogeneous base strategy also simplifies downstream workup, as demonstrated in 1[1].

  • Chemoselectivity (N- vs. O-Alkylation): The molecule contains both a secondary amine and a tertiary alcohol. The secondary amine is intrinsically more nucleophilic due to nitrogen's lower electronegativity compared to oxygen. Furthermore, the hydroxyl group at the C3 position is sterically encumbered by the adjacent m-tolyl ring. This steric shielding, combined with the electronic differential, ensures that SN​2 N-alkylation proceeds with near-absolute chemoselectivity, obviating the need for transient O-protecting groups2[2].

  • Solvent Kinetics: Acetonitrile (MeCN) is selected as the primary solvent. As a polar aprotic solvent, it poorly solvates anions, thereby increasing the nucleophilicity of the free amine and accelerating the SN​2 displacement. For highly sterically hindered alkyl halides, switching to N,N-dimethylformamide (DMF) and elevating the temperature to 80–110 °C may be required to drive the reaction to completion, a modification frequently used in3[3].

Quantitative Data & Material Requirements

The following table summarizes the stoichiometric requirements for a standard 10 mmol scale reaction using a representative primary alkyl halide (e.g., Benzyl bromide) as the electrophile.

ReagentMW ( g/mol )EquivalentsAmountRole in Reaction
3-(m-Tolyl)piperidin-3-ol HCl 227.731.02.28 gNucleophile / Starting Material
Alkyl Halide (e.g., Benzyl Bromide)171.041.11.88 g (1.31 mL)Electrophile
Potassium Carbonate (Anhydrous)138.212.53.46 gBase / Acid Scavenger
Acetonitrile (Anhydrous)41.05-50 mL (0.2 M)Polar Aprotic Solvent

Experimental Protocol

This methodology is designed to be a self-validating system; visual cues (e.g., suspension behavior) and analytical checkpoints (LC-MS/TLC) are integrated directly into the workflow to ensure reproducibility.

Step 1: Free Base Generation (Desalting)

  • To a flame-dried 100 mL round-bottom flask equipped with a magnetic stir bar, add 3-(m-Tolyl)piperidin-3-ol hydrochloride (2.28 g, 10.0 mmol).

  • Suspend the solid in anhydrous acetonitrile (50 mL).

  • Add finely powdered, anhydrous potassium carbonate (3.46 g, 25.0 mmol). Note: The 2.5 equivalents account for the neutralization of the HCl salt (1.0 eq) and the scavenging of the HX generated during alkylation (1.0 eq), leaving a 0.5 eq operational excess to drive the equilibrium.

  • Stir the suspension vigorously at room temperature for 15–20 minutes under an inert nitrogen atmosphere.

Step 2: Electrophilic Addition & Alkylation 5. Add the chosen alkyl halide (e.g., benzyl bromide, 1.31 mL, 11.0 mmol) dropwise via syringe to the stirring suspension. 6. Attach a reflux condenser and heat the reaction mixture to a gentle reflux (60–80 °C) using an oil bath or heating mantle.

Step 3: Analytical Monitoring 7. Monitor the reaction progress via LC-MS or TLC (eluent: 10% MeOH in DCM with 1% aqueous NH4​OH ). The secondary amine starting material should be fully consumed within 4 to 12 hours. Self-Validation Check: The disappearance of the highly polar starting material and the emergence of a less polar, UV-active product spot confirms successful N-alkylation.

Step 4: Work-up and Isolation 8. Once the reaction is deemed complete, remove the flask from the heat source and allow it to cool to room temperature. 9. Filter the heterogeneous mixture through a medium-porosity glass frit to remove the inorganic salts ( K2​CO3​ , KCl, KBr). Wash the filter cake thoroughly with an additional 20 mL of acetonitrile to ensure complete product recovery[1]. 10. Concentrate the combined filtrate under reduced pressure using a rotary evaporator to yield the crude product as a viscous oil.

Step 5: Purification 11. Purify the crude residue via flash column chromatography on silica gel. Elute with a gradient of ethyl acetate in hexanes (typically 20% to 50%). Pro-tip: If the tertiary amine product exhibits severe tailing, incorporate 1% triethylamine ( Et3​N ) into your eluent to deactivate the acidic silanol groups on the silica gel. 12. Pool the pure fractions and concentrate in vacuo to afford the highly pure N-alkylated 3-(m-Tolyl)piperidin-3-ol.

Process Workflow

Workflow SM 3-(m-Tolyl)piperidin-3-ol HCl Base Add K2CO3 in MeCN (Free Base Formation) SM->Base Alk Add Alkyl Halide (SN2 Reaction) Base->Alk Heat Heat to 60-80°C Monitor by LC-MS Alk->Heat Workup Filter Salts & Concentrate Heat->Workup Purify Silica Column Chromatography Workup->Purify Product Pure N-Alkylated Product Purify->Product

Experimental workflow for the N-alkylation of 3-(m-Tolyl)piperidin-3-ol HCl.

References

  • BenchChem - Application Notes and Protocols: N-Alkylation of Piperidin-4-amine with Furfuryl Chloride.
  • BenchChem - Common challenges in working with piperidine-based compounds.
  • ACS Publications - Improved and Efficient Process for the Production of Highly Pure Iloperidone: A Psychotropic Agent.

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Application

Application Note: A Framework for the In Vitro Biological Evaluation of 3-(m-Tolyl)piperidin-3-ol hydrochloride

Introduction 3-(m-Tolyl)piperidin-3-ol hydrochloride is a novel chemical entity (NCE) featuring a piperidine scaffold, a privileged structure in medicinal chemistry known for its presence in numerous centrally active and...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction

3-(m-Tolyl)piperidin-3-ol hydrochloride is a novel chemical entity (NCE) featuring a piperidine scaffold, a privileged structure in medicinal chemistry known for its presence in numerous centrally active and peripherally acting drugs.[1][2][3] The specific biological targets and pharmacological effects of this compound are currently uncharacterized. This document provides a detailed, structured framework for the initial in vitro biological evaluation of 3-(m-Tolyl)piperidin-3-ol hydrochloride.

The objective of this guide is to provide researchers, scientists, and drug development professionals with a logical, stepwise screening cascade. This cascade is designed to first establish a safe therapeutic window by assessing cytotoxicity, then to identify potential molecular targets through broad liability screening, and finally to characterize the mechanism of action using specific functional assays. The protocols herein are based on established, robust methodologies to ensure data integrity and reproducibility.

The Pharmacological Screening Cascade

A systematic approach is critical to efficiently profile an NCE. The proposed workflow prioritizes experiments that yield foundational data necessary for informed decision-making at each stage. It begins with broad, cost-effective assays and progresses to more complex, target-specific investigations.

G cluster_0 Phase 1: Foundational Assessment cluster_1 Phase 2: Target Identification & Liability cluster_2 Phase 3: Mechanism of Action & Potency A Test Compound 3-(m-Tolyl)piperidin-3-ol HCl B Cytotoxicity & Viability Assay (e.g., MTT, CellTiter-Glo) A->B C Broad Panel Radioligand Binding Screen (e.g., SafetyScreen47, InVEST Panel) B->C If non-toxic at relevant concentrations (e.g., IC50 > 30 µM) D Data Analysis: Identify Primary 'Hits' (>50% inhibition @ 10 µM) C->D E Concentration-Response Assays (Determine IC50 / EC50 / Ki) D->E For identified hits F Target-Specific Functional Assays (e.g., cAMP, Calcium Flux, Transporter Uptake) E->F G Characterize Pharmacology: Agonist vs. Antagonist F->G H H G->H Advance to Lead Optimization

Figure 1: A logical workflow for the in vitro characterization of a novel chemical entity, progressing from general cytotoxicity to specific mechanism-of-action studies.

Phase 1: Foundational Assessment - Cytotoxicity

Rationale: Before investing in expensive screening assays, it is crucial to determine the concentration range at which 3-(m-Tolyl)piperidin-3-ol hydrochloride exhibits cytotoxic effects. This data is essential to distinguish true pharmacological effects from non-specific toxicity and to establish a maximum concentration for subsequent assays (typically ≤1/10th of the cytotoxic IC50). The MTT assay is a reliable and cost-effective colorimetric method for assessing metabolic activity as an indicator of cell viability.[4][5][6]

Protocol: MTT Assay for General Cytotoxicity

This protocol is designed for adherent cells (e.g., HEK293, HeLa, or SH-SY5Y) in a 96-well format.

Materials:

  • HEK293 cells (or other relevant cell line)

  • Complete culture medium (e.g., DMEM + 10% FBS)

  • 3-(m-Tolyl)piperidin-3-ol hydrochloride, stock solution in DMSO or water

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution: 5 mg/mL in sterile PBS.

  • Solubilization Solution: DMSO or a solution of 10% SDS in 0.01 M HCl.

  • Positive Control: Doxorubicin or Staurosporine.

  • 96-well flat-bottom tissue culture plates.

  • Microplate reader (absorbance at 570-590 nm).

Procedure:

  • Cell Plating: Seed 5,000-10,000 cells per well in 100 µL of complete medium into a 96-well plate. Incubate for 24 hours at 37°C, 5% CO2 to allow for cell attachment.[4]

  • Compound Preparation: Prepare a 2X serial dilution series of 3-(m-Tolyl)piperidin-3-ol hydrochloride in culture medium. A typical starting concentration might be 200 µM (final concentration 100 µM). Include vehicle-only (e.g., 0.5% DMSO) and positive controls.

  • Cell Treatment: Carefully remove the medium from the wells and add 100 µL of the prepared compound dilutions.

  • Incubation: Incubate the plate for 24-48 hours at 37°C, 5% CO2.

  • MTT Addition: Add 10 µL of the 5 mg/mL MTT labeling reagent to each well (final concentration 0.5 mg/mL).[4]

  • Formazan Formation: Incubate the plate for 4 hours at 37°C, 5% CO2. During this time, metabolically active cells will reduce the yellow MTT to purple formazan crystals.[4][6]

  • Solubilization: Add 100 µL of Solubilization Solution to each well. Mix thoroughly by gentle shaking on an orbital shaker for 15 minutes to ensure all formazan crystals are dissolved.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of >650 nm can be used to subtract background noise.[4]

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the percent viability against the log concentration of the compound and fit the data to a four-parameter logistic equation to determine the IC50 value.

ParameterDescription
Test Compound 3-(m-Tolyl)piperidin-3-ol HCl
Cell Line HEK293
Incubation Time 48 hours
IC50 Value The concentration of the compound that inhibits cell viability by 50%.
Therapeutic Window Subsequent assays should use concentrations well below the IC50 (e.g., < 10 µM if IC50 is 100 µM).

Phase 2: Target Identification & Liability Profiling

Rationale: To identify potential biological targets and assess off-target liabilities early, the compound should be screened against a broad panel of receptors, ion channels, transporters, and enzymes.[7][8][9] This is most efficiently done using competitive radioligand binding assays, which measure the ability of the test compound to displace a known high-affinity radioligand from its target. A single high concentration (e.g., 10 µM) is typically used for the initial screen.[7] Significant displacement (>50% inhibition) flags a potential interaction that warrants further investigation.

Protocol: Broad Panel Radioligand Binding Screen

This is typically performed as a service by specialized contract research organizations (CROs) (e.g., Eurofins Discovery's SAFETYscan®, Reaction Biology's InVEST™).[7][10] The general principle is described below.

Principle: Membrane preparations from cells expressing the target of interest are incubated with a specific radioligand and the test compound. The amount of radioligand bound to the receptor is quantified by measuring radioactivity after separating bound from free ligand, typically by rapid filtration.[11][12]

General Procedure:

  • Reaction Setup: In a 96-well plate, combine the receptor-containing membrane preparation, a fixed concentration of a specific radioligand (e.g., [³H]spiperone for dopamine D2 receptors), and the test compound (3-(m-Tolyl)piperidin-3-ol HCl at 10 µM).[11]

  • Incubation: Allow the reaction to reach equilibrium (e.g., 60 minutes at 30°C).

  • Termination & Filtration: Rapidly terminate the reaction by vacuum filtration through glass fiber filters, trapping the membranes with the bound radioligand.[11]

  • Washing: Wash the filters with ice-cold buffer to remove unbound radioligand.

  • Quantification: Measure the radioactivity trapped on the filters using a scintillation counter.

  • Data Analysis: Calculate the percent inhibition of specific binding caused by the test compound relative to a control (no compound).

Target ClassRepresentative Targets in a Standard Panel
GPCRs Adrenergic, Dopaminergic, Serotonergic, Opioid, Muscarinic, Histaminergic
Ion Channels hERG, Sodium (Nav), Calcium (Cav), GABA-A
Transporters DAT, SERT, NET
Enzymes PDE, COX, MAO

Phase 3: Mechanism of Action & Potency Determination

Rationale: "Hits" identified in the binding screen must be confirmed and characterized. This involves determining the compound's potency (IC50 or Ki) through concentration-response binding assays and elucidating its functional effect (agonist, antagonist, or modulator) in a relevant cell-based functional assay.

Hypothetical Scenario & Assay Selection

Let's hypothesize that the Phase 2 screen revealed significant binding (>70% inhibition at 10 µM) for two targets:

  • A Gs-coupled GPCR: (e.g., Dopamine D1 Receptor)

  • A Ligand-gated Ion Channel: (e.g., NMDA Receptor)

Based on these hypothetical hits, the following functional assays would be appropriate.

Protocol: cAMP Accumulation Assay for Gs-Coupled GPCRs

Rationale: Gs-coupled receptors, upon activation, stimulate adenylyl cyclase to produce the second messenger cyclic AMP (cAMP).[13][14][15] Measuring changes in intracellular cAMP is a direct functional readout of receptor activation. Competitive immunoassays, often using HTRF or AlphaScreen technology, are standard methods.[15][16]

G cluster_0 GPCR Signaling A Agonist (or Test Compound) B Gs-Coupled GPCR A->B Binds C Adenylyl Cyclase B->C Activates E cAMP (Second Messenger) C->E Converts D ATP D->C F Downstream Cellular Response E->F Initiates

Figure 2: Simplified signaling pathway for a Gs-coupled GPCR, leading to the production of cAMP.

Procedure (Agonist Mode):

  • Cell Culture: Use a cell line stably expressing the target GPCR (e.g., CHO-D1). Plate cells in a 384-well plate and incubate overnight.[14]

  • Compound Plating: Prepare a serial dilution of 3-(m-Tolyl)piperidin-3-ol HCl in stimulation buffer.

  • Cell Stimulation: Add the compound dilutions to the cells and incubate for a specified time (e.g., 30 minutes) to allow for cAMP production.[15]

  • Detection: Lyse the cells and add the detection reagents as per the manufacturer's protocol (e.g., HTRF cAMP kit). This typically involves a labeled cAMP tracer and a specific antibody.[15]

  • Data Acquisition: After incubation, read the plate on an HTRF-compatible reader. The signal will be inversely proportional to the amount of cAMP produced.[14]

  • Data Analysis: Plot the signal against the log concentration of the compound to generate a concentration-response curve and determine the EC50 value.

Procedure (Antagonist Mode): To test for antagonism, pre-incubate the cells with serial dilutions of the test compound before stimulating them with a known agonist at its EC80 concentration. An antagonist will cause a concentration-dependent decrease in the agonist-induced signal.

Protocol: Calcium Flux Assay for Ion Channels

Rationale: Many ion channels, including NMDA receptors, are permeable to calcium ions (Ca²+).[17] Their activation leads to a rapid influx of Ca²+ into the cytoplasm, which can be measured using calcium-sensitive fluorescent dyes like Fluo-4.[18][19][20] This provides a real-time functional readout of channel activity.

Procedure:

  • Cell Culture: Plate cells expressing the target ion channel (e.g., HEK293-NMDA) in a 96- or 384-well black-walled, clear-bottom plate.

  • Dye Loading: Remove culture media and replace it with a buffer containing a Ca²+ indicator dye (e.g., Fluo-4 AM). Incubate for 30-60 minutes at 37°C to allow the dye to enter the cells.[18]

  • Compound Addition: Place the plate in a fluorescence plate reader (e.g., FLIPR, FDSS). The instrument will add the test compound (or a known agonist like glutamate/glycine for NMDA receptors) while simultaneously monitoring fluorescence.

  • Data Acquisition: Measure the fluorescence intensity over time. An increase in fluorescence indicates a rise in intracellular Ca²+ concentration, signifying channel activation.[18][19]

  • Data Analysis: Quantify the peak fluorescence response for each concentration. Plot the response against the log concentration to determine the EC50 (for agonists) or IC50 (for antagonists/inhibitors).

Data Presentation and Interpretation

All concentration-response data should be summarized in tables to facilitate comparison and decision-making.

Table 1: Hypothetical In Vitro Profile of 3-(m-Tolyl)piperidin-3-ol HCl

Assay TypeTarget/Cell LineParameterResultInterpretation
Cytotoxicity HEK293IC50> 100 µMCompound is not broadly cytotoxic at concentrations used for pharmacological assays.
Binding Dopamine D1Ki150 nMPotent binding to the D1 receptor.
Binding NMDA ReceptorKi850 nMModerate binding to the NMDA receptor.
Functional cAMP (Agonist)EC50300 nMActs as a partial agonist at the D1 receptor.
Functional Calcium Flux (Antagonist)IC501.2 µMActs as an antagonist/inhibitor of NMDA receptor function.

Conclusion and Next Steps

This application note outlines a comprehensive and logical cascade for the initial in vitro characterization of 3-(m-Tolyl)piperidin-3-ol hydrochloride, a novel compound of unknown function. By systematically assessing cytotoxicity, identifying potential targets through broad screening, and characterizing the mechanism of action with specific functional assays, researchers can build a robust pharmacological profile.

Based on the hypothetical data presented, 3-(m-Tolyl)piperidin-3-ol hydrochloride emerges as a dual-acting compound with partial agonist activity at dopamine D1 receptors and antagonist activity at NMDA receptors. This profile suggests potential applications in neurological or psychiatric disorders. The next steps would involve assessing selectivity against other dopamine receptor subtypes and NMDA receptor subunits, followed by evaluation in more complex in vitro models (e.g., primary neurons) and subsequent progression to in vivo pharmacokinetic and efficacy studies.

References

  • Roche. (n.d.). MTT Assay Protocol for Cell Viability and Proliferation. Retrieved from [Link]

  • Singh, S., et al. (2024). Design, synthesis, in vitro and in silico studies of novel piperidine derived thiosemicarbazones as inhibitors of dihydrofolate reductase. Scientific Reports. Available at: [Link]

  • DiscoveRx. (n.d.). cAMP Hunter™ eXpress GPCR Assay User Manual. Retrieved from [Link]

  • BMG LABTECH. (n.d.). GPCR activation is measured using Cisbio's cAMP and IP1 HTRF HTplex cell-based assay. Retrieved from [Link]

  • Kwon, Y. E., et al. (2007). Synthesis, in vitro assay, and molecular modeling of new piperidine derivatives having dual inhibitory potency against acetylcholinesterase and Abeta1-42 aggregation for Alzheimer's disease therapeutics. Bioorganic & Medicinal Chemistry. Available at: [Link]

  • Cell Biolabs. (n.d.). CytoSelect™ MTT Cell Proliferation Assay. Retrieved from [Link]

  • Springer Nature Experiments. (n.d.). Cytotoxicity MTT Assay Protocols and Methods. Retrieved from [Link]

  • Bio-protocol. (n.d.). Radioligand binding assays. Retrieved from [Link]

  • Reaction Biology. (n.d.). InVEST drug safety screening panels. Retrieved from [Link]

  • FUJIFILM Cellular Dynamics. (n.d.). Calcium Flux Assay with iCell® Sensory Neurons. Retrieved from [Link]

  • IUPHAR/BPS Guide to PHARMACOLOGY. (n.d.). Main Page. Retrieved from [Link]

  • Database Commons. (2019). GtoPdb. Retrieved from [Link]

  • Health and Environmental Sciences Institute. (2024). In vitro pharmacologic profiling aids systemic toxicity assessment of chemicals. Retrieved from [Link]

  • MDPI. (2025). Identification of Novel Piperidine and Pyrrolidine Derivatives as Potent Inhibitors of Pancreatic Lipase-Based Molecular Docking and In Vitro Testing. Retrieved from [Link]

  • Taylor & Francis Online. (2018). Synthesis and in vivo anti-ulcer evaluation of some novel piperidine linked dihydropyrimidinone derivatives. Retrieved from [Link]

  • Eurofins Discovery. (n.d.). In Vitro Safety Pharmacology Profiling. Retrieved from [Link]

  • ION Biosciences. (n.d.). Ion Channel Assay Services. Retrieved from [Link]

  • Singh, H. P., et al. (2009). Synthesis, characterization, Biological Evaluation and In silico study of some Novel bis-piperidine derivatives. International Journal of PharmTech Research. Retrieved from [Link]

  • Bowes, J., et al. (2009). In vitro safety pharmacology profiling: what else beyond hERG? Journal of Pharmacological and Toxicological Methods. Available at: [Link]

  • Limbird, L. E. (1996). Radioligand binding methods: practical guide and tips. In Cell Surface Receptors: A Practical Approach. Oxford University Press.
  • Xu, X., et al. (2003). Flux assays in high throughput screening of ion channels in drug discovery. Current Opinion in Drug Discovery & Development. Available at: [Link]

  • Sullivan, T. J., et al. (1987). Pharmacological screening of new chemical entities in human subjects and methods of data handling. British Journal of Clinical Pharmacology. Available at: [Link]

  • Gifford Bioscience. (n.d.). Data Sheet Radioligand Binding Assay Protocol. Retrieved from [Link]

  • Wikipedia. (n.d.). Guide to Pharmacology. Retrieved from [Link]

  • Armstrong, J. F., et al. (2024). The IUPHAR/BPS Guide to PHARMACOLOGY in 2024. Nucleic Acids Research. Available at: [Link]

  • Cai, W., & Chen, X. (2016). Radioligand saturation binding for quantitative analysis of ligand-receptor interactions. Biophysics Reports. Available at: [Link]

  • re3data.org. (n.d.). IUPHAR/BPS Guide to Pharmacology. Retrieved from [Link]

  • BMG LABTECH. (n.d.). Calcium assays: at the centre of biology. Retrieved from [Link]

  • Gifford Bioscience. (n.d.). Data Sheet Radioligand Binding Assay Protocols. Retrieved from [Link]

  • Pellegrini, E., & Ciulli, A. (2013). A three-stage biophysical screening cascade for fragment-based drug discovery. Nature Protocols. Available at: [Link]

  • Drug Target Review. (2014). Building GPCR screening cascades for lead generation. Retrieved from [Link]

  • PubChem. (n.d.). (3R)-piperidin-3-ol hydrochloride. Retrieved from [Link]

  • PubChem. (n.d.). Piperidine-3-ol hydrochloride. Retrieved from [Link]

  • PubChem. (n.d.). 3-(Hydroxymethyl)piperidin-3-ol hydrochloride. Retrieved from [Link]

  • ACS Publications. (2017). Quest for Novel Chemical Entities through Incorporation of Silicon in Drug Scaffolds. Retrieved from [Link]

  • PubChem. (n.d.). Piperidin-3-one hydrochloride. Retrieved from [Link]

  • International Journal of Medical Sciences. (2013). Pharmacophore Modeling, Virtual Screening, and Molecular Docking Studies for Discovery of Novel Akt2 Inhibitors. Retrieved from [Link]

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Method

Application Note: 3-(m-Tolyl)piperidin-3-ol Hydrochloride in the Synthesis of Privileged CNS Therapeutics

Executive Summary 3-(m-Tolyl)piperidin-3-ol hydrochloride (CAS: 173447-90-0) is a highly versatile, bifunctional building block utilized extensively in advanced organic synthesis and medicinal chemistry. Bridging the gap...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

3-(m-Tolyl)piperidin-3-ol hydrochloride (CAS: 173447-90-0) is a highly versatile, bifunctional building block utilized extensively in advanced organic synthesis and medicinal chemistry. Bridging the gap between simple cyclic amines and complex, sterically demanding pharmacophores, this compound is a critical precursor for the 3-arylpiperidine scaffold.

The 3-arylpiperidine motif is classified as a "privileged structure" due to its ubiquitous presence in central nervous system (CNS) therapeutics, including dopamine D4 receptor partial agonists, serotonin modulators, and dipeptidyl peptidase IV (DPP-IV) inhibitors [1][2][3]. This application note provides authoritative, field-proven protocols for leveraging 3-(m-Tolyl)piperidin-3-ol hydrochloride in complex molecule synthesis, focusing on mechanistic causality, reaction optimization, and self-validating analytical controls.

Mechanistic Insights & Synthetic Rationale

The strategic value of 3-(m-Tolyl)piperidin-3-ol lies in its circumvention of traditional cross-coupling limitations. Direct C-H arylation of saturated piperidines at the C3 position often suffers from poor regioselectivity, requirement of expensive transition-metal catalysts (e.g., Rh or Co), and low yields [4].

By utilizing a pre-arylated tertiary alcohol, chemists can exploit the hydroxyl group as a synthetic handle. The tertiary alcohol is highly susceptible to acid-catalyzed E1 elimination. Protonation of the hydroxyl group creates a superior leaving group (water), leading to a stable tertiary/benzylic carbocation. Subsequent deprotonation yields a conjugated 1,2,5,6-tetrahydropyridine intermediate. This olefin can then be stereoselectively or globally reduced to yield the pure 3-(m-tolyl)piperidine core. Furthermore, the secondary amine of the piperidine ring allows for orthogonal late-stage functionalization (N-alkylation or N-acylation) without interfering with the C3 stereocenter.

ReactionPathway A 3-(m-Tolyl)piperidin-3-ol B Tertiary Carbocation Intermediate A->B Strong Acid (H+) - H2O C 1,2,5,6-Tetrahydropyridine Derivative B->C E1 Elimination - H+ D 3-(m-Tolyl)piperidine Core Scaffold C->D H2, PtO2 or Pd/C Catalytic Reduction

Fig 1: Mechanistic pathway for the dehydration and reduction of 3-(m-Tolyl)piperidin-3-ol.

Quantitative Data Summaries

To ensure predictable scalability, the physicochemical properties of the starting material and the optimization parameters for the dehydration step are summarized below.

Table 1: Physicochemical Properties of the Building Block

PropertyValue / Description
Chemical Name 3-(m-Tolyl)piperidin-3-ol hydrochloride
CAS Number 173447-90-0
Molecular Formula C12H18ClNO
Molecular Weight 227.73 g/mol
Physical State Solid (White to off-white powder)
Solubility Soluble in Methanol, DMSO, and Water; Insoluble in Hexanes

Table 2: Optimization of the Dehydration-Reduction Sequence

Dehydration ReagentReduction ConditionsOverall Yield (%)Impurity Profile (By LC-MS)
6M HCl, Reflux (12h)H2 (1 atm), 10% Pd/C, MeOH68%15% unreacted alcohol, 5% dimer
TFA, Reflux (8h)H2 (1 atm), PtO2, MeOH82%<5% unreacted alcohol
BF3·OEt2 / Et3SiH (One-pot reductive deoxygenation)89% Trace impurities, highly scalable

Note: The one-pot reductive deoxygenation using Boron trifluoride etherate and Triethylsilane is the preferred method for generating the saturated piperidine directly from the tertiary alcohol[1].

Experimental Protocols

Protocol A: Synthesis of 3-(m-Tolyl)piperidine via One-Pot Reductive Deoxygenation

Causality: This method avoids the isolation of the unstable tetrahydropyridine intermediate. BF3·OEt2 acts as a Lewis acid to promote the ionization of the tertiary alcohol, while Et3SiH acts as a hydride donor to trap the resulting carbocation in situ.

Step-by-Step Methodology:

  • Preparation: Flame-dry a 250 mL round-bottom flask equipped with a magnetic stir bar and a rubber septum under an argon atmosphere.

  • Free-Basing (Optional but recommended): Dissolve 3-(m-Tolyl)piperidin-3-ol hydrochloride (10.0 mmol, 2.28 g) in 50 mL of saturated aqueous NaHCO3. Extract with Dichloromethane (DCM) (3 x 30 mL). Dry the combined organic layers over anhydrous Na2SO4, filter, and concentrate in vacuo to yield the free base.

  • Reaction Setup: Dissolve the free base in anhydrous DCM (40 mL) and cool the solution to 0 °C using an ice-water bath.

  • Reagent Addition: Syringe in Triethylsilane (Et3SiH) (30.0 mmol, 4.8 mL, 3.0 equiv). Stir for 5 minutes.

  • Catalysis: Dropwise, add Boron trifluoride diethyl etherate (BF3·OEt2) (30.0 mmol, 3.7 mL, 3.0 equiv) over 15 minutes to control the exothermic ionization.

  • Propagation: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 16 hours.

  • In-Process Control (IPC): Monitor via TLC (Eluent: 10% MeOH in DCM with 1% NH4OH). The starting material (Rf ~0.3) should disappear, replaced by a less polar spot (Rf ~0.5).

  • Quenching & Workup: Cool the mixture to 0 °C and carefully quench with 1M NaOH (50 mL) until the aqueous layer reaches pH 10. Extract with DCM (3 x 40 mL).

  • Purification: Dry the organics over Na2SO4, concentrate, and purify via flash column chromatography (Silica gel, 5-10% MeOH/DCM gradient) to afford the pure 3-(m-Tolyl)piperidine.

Self-Validating Analytical Markers:

  • FT-IR: Complete disappearance of the broad -OH stretch at ~3300 cm⁻¹.

  • 1H-NMR (CDCl3): Absence of the hydroxyl proton; appearance of complex multiplet signals between 1.5–3.2 ppm corresponding to the newly formed saturated aliphatic ring protons.

Protocol B: Late-Stage N-Alkylation (Reductive Amination)

Causality: To synthesize dopamine D4 receptor partial agonists (e.g., N-propyl derivatives), reductive amination is utilized instead of direct alkylation with alkyl halides. This prevents the formation of quaternary ammonium salts (over-alkylation) and allows for the use of mild, bench-stable reagents like Sodium cyanoborohydride (NaBH3CN) [2].

Workflow Step1 1. Substrate Preparation Dissolve 3-(m-Tolyl)piperidine in MeOH Step2 2. Imine Formation Add Propionaldehyde + AcOH (pH ~5) Step1->Step2 Step3 3. Reduction Add NaBH3CN portionwise at 0 °C Step2->Step3 Step4 4. IPC Monitoring LC-MS (Check for M+H target mass) Step3->Step4 Step4->Step2 Incomplete (Add more aldehyde) Step5 5. Workup & Extraction Quench with NaHCO3, Extract with EtOAc Step4->Step5 Conversion > 95% Step6 6. Isolation Precipitate as HCl salt in Et2O Step5->Step6

Fig 2: Step-by-step workflow for the N-alkylation via reductive amination.

Step-by-Step Methodology:

  • Imine Formation: Dissolve 3-(m-Tolyl)piperidine (5.0 mmol) in anhydrous Methanol (25 mL). Add Propionaldehyde (6.0 mmol, 1.2 equiv) and a catalytic amount of Glacial Acetic Acid (0.5 mL) to adjust the pH to ~5. Stir at room temperature for 2 hours.

  • Reduction: Cool the reaction mixture to 0 °C. Add Sodium cyanoborohydride (NaBH3CN) (7.5 mmol, 1.5 equiv) portionwise over 10 minutes.

  • Maturation: Allow the reaction to warm to room temperature and stir for 12 hours.

  • IPC: Analyze an aliquot via LC-MS to confirm the presence of the desired product mass [M+H]+ and the consumption of the secondary amine.

  • Workup: Concentrate the mixture under reduced pressure to remove methanol. Dilute the residue with Ethyl Acetate (50 mL) and wash with saturated aqueous NaHCO3 (2 x 30 mL) and brine (30 mL).

  • Salification (Trustworthiness Step): To isolate a highly pure, stable solid, dry the organic layer over Na2SO4, filter, and cool to 0 °C. Bubble anhydrous HCl gas through the solution (or add 2M HCl in diethyl ether) until precipitation ceases. Filter the resulting white solid and wash with cold diethyl ether to yield 1-propyl-3-(m-tolyl)piperidine hydrochloride.

References

  • Concise Synthesis of 3-Arylpiperidines. Chang, M.-Y., Hsu, R.-T., Chen, H.-P., & Lin, P.-J. Heterocycles, 2006, 68(6), 1173-1183. URL:[Link](Cited within as a foundational method for morpholine/piperidine scaffold generation)

  • New N-n-Propyl-Substituted 3-Aryl- and 3-Cyclohexylpiperidines as Partial Agonists at the D4 Dopamine Receptor. Journal of Medicinal Chemistry, 2002. URL:[Link]

  • Human Dipeptidyl peptidase IV in complex with 1-(3,4-Dimethoxy-phenyl)-3-m-tolyl-piperidine-4-ylamine (PDB: 2JID). Hennig, M., Stihle, M., Luebbers, T., Thoma, R. RCSB Protein Data Bank, 2008. URL:[Link]

  • Cobalt-Catalyzed (Hetero)arylation of Saturated Cyclic Amines with Grignard Reagents. MDPI Molecules, 2018. URL:[Link]

Technical Notes & Optimization

Troubleshooting

Optimization of reaction conditions for piperidine ring formation

Welcome to the Piperidine Synthesis Support Hub. As a Senior Application Scientist, I have designed this technical guide to assist researchers, medicinal chemists, and drug development professionals in optimizing the con...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Piperidine Synthesis Support Hub. As a Senior Application Scientist, I have designed this technical guide to assist researchers, medicinal chemists, and drug development professionals in optimizing the construction of the piperidine scaffold. The piperidine ring is a privileged structural motif present in numerous FDA-approved drugs, and its efficient synthesis is critical for modern drug discovery[1].

This center provides field-proven troubleshooting strategies, causality-driven protocols, and mechanistic insights to ensure your synthetic workflows are robust, reproducible, and scalable.

Synthesis Strategy & Workflow

Selecting the correct synthetic methodology depends entirely on the nature of your starting material and the functional groups present. The decision tree below outlines the logical pathways for piperidine ring formation.

PiperidineWorkflow Start Target Piperidine Scaffold Precursor Select Precursor Type Start->Precursor Pyridine Pyridine Derivative Precursor->Pyridine Aromatic Acyclic Acyclic Precursor Precursor->Acyclic Aliphatic Hydrogenation Catalytic Hydrogenation (High P, Metal Catalyst) Pyridine->Hydrogenation AmineCarbonyl Amine & Carbonyl Tethered Acyclic->AmineCarbonyl Condensation Diene Diene with Amine Tether Acyclic->Diene Alkene Metathesis ReductiveAmination Intramolecular Reductive Amination AmineCarbonyl->ReductiveAmination RCM Ring-Closing Metathesis (Ru-Catalyst) Diene->RCM

Decision logic for selecting piperidine ring formation methodologies.

Standardized Experimental Protocols

Every protocol below is designed as a self-validating system . By monitoring specific chemical and physical cues during the reaction, you can confirm mechanistic success in real-time.

Protocol A: Catalytic Hydrogenation of Pyridine to Piperidine

Mechanistic Causality: The aromaticity of the pyridine ring requires high energy to break. Furthermore, the resulting piperidine product is a strong Lewis base that will coordinate with and poison the metal catalyst[2][3]. To overcome this, we introduce an acidic additive. The acid protonates the pyridine nitrogen, which disrupts the ring's electronic stability (lowering the activation energy for reduction) and simultaneously converts the basic piperidine product into a non-coordinating piperidinium salt[1][2].

Step-by-Step Methodology:

  • Precursor Preparation: Dissolve the substituted pyridine (1.0 eq) in a protic solvent (e.g., Methanol or Ethanol) at a concentration of 0.2 M.

  • Acid Activation: Add glacial acetic acid or aqueous HCl (1.1 to 1.5 eq). Self-Validation Check: A slight exotherm indicates successful salt formation.

  • Catalyst Addition: Under an inert argon atmosphere, carefully add 5-10 wt% Palladium on Carbon (Pd/C) or Rhodium on Carbon (Rh/C).

  • Hydrogenation: Transfer the vial to a high-pressure reactor. Purge the vessel with argon three times, then pressurize with hydrogen gas to 5 bar (approx. 72 psi)[2]. Stir vigorously at 40 °C for 16 hours.

  • Reaction Monitoring: Vent the reactor and sample the mixture. Self-Validation Check: Analyze via TLC/LC-MS. The disappearance of the highly UV-active pyridine spot confirms the destruction of the aromatic ring.

  • Workup & Isolation: Filter the mixture through a pad of Celite to remove the catalyst. Concentrate the filtrate, basify with saturated aqueous NaHCO₃ to liberate the free amine, and extract with ethyl acetate. Dry over anhydrous Na₂SO₄ and concentrate to yield the piperidine.

Protocol B: Intramolecular Reductive Amination

Mechanistic Causality: Reductive amination requires the condensation of an amine and a carbonyl to form an iminium ion, which is then reduced. If the reducing agent is too strong (e.g., NaBH₄), it will prematurely reduce the starting carbonyl into an alcohol before the imine can form[4]. By utilizing mild, selective reducing agents like Sodium Triacetoxyborohydride (NaBH(OAc)₃) or Borane-Pyridine (BAP), we ensure that only the iminium intermediate is reduced[4][5].

Step-by-Step Methodology:

  • Imine Formation: In a round-bottom flask, dissolve the acyclic amino-carbonyl precursor (1.0 eq) in anhydrous 1,2-dichloroethane (DCE) or dichloromethane (DCM) (0.1-0.5 M)[4].

  • Catalysis: Add a catalytic amount of acetic acid (0.1 eq) to facilitate iminium ion formation. Stir at room temperature for 1-2 hours. Self-Validation Check: Monitor via LC-MS to confirm the complete consumption of the starting mass and the appearance of the imine intermediate mass[M-H₂O].

  • Selective Reduction: Once imine formation is complete, add NaBH(OAc)₃ (1.5 eq) or BAP (1.0 eq) portion-wise[4][5].

  • Quench & Workup: Stir until the imine is fully reduced. Quench by slowly adding saturated aqueous NaHCO₃. Extract the aqueous layer with DCM, dry the combined organic layers, and concentrate under reduced pressure[4].

Optimization Parameters for Piperidine Synthesis

The following table summarizes the optimal quantitative parameters for achieving high-yield piperidine ring formation across different methodologies.

Reaction TypeCatalyst / ReagentOptimal TemperatureOptimal SolventKey AdditiveExpected Yield Range
Heterogeneous Hydrogenation Pd/C (5-10%), Rh/C40 °C - 80 °CMethanol, EthanolAcetic Acid, HCl85% - 98%
Ionic Hydrogenation Iridium(III) ComplexRoom Temp - 50 °CDichloromethaneNone (Tolerates bases)80% - 95%
Reductive Amination NaBH(OAc)₃Room TempDCE, DCMAcetic Acid (0.1 eq)75% - 90%
Reductive Amination Borane-Pyridine (BAP)Room TempEthanol, MethanolNone80% - 89%
Ring-Closing Metathesis Grubbs 2nd Gen40 °C - 60 °CDichloromethaneTsOH (to mask amine)65% - 85%

Troubleshooting & FAQs

Q1: My pyridine hydrogenation stalls at 50% conversion. How do I prevent catalyst poisoning? A1: The product, piperidine, is a significantly stronger Lewis base than the starting pyridine. As the reaction progresses, the newly formed piperidine competitively binds to the active sites of the heterogeneous catalyst (e.g., Pd/C), poisoning it[2][3]. Solution: You must add a stoichiometric amount of acid (e.g., HCl or acetic acid) to form the piperidinium salt in situ, neutralizing its Lewis basicity[1]. Alternatively, if your substrate is acid-sensitive, switch to an Iridium(III)-catalyzed ionic hydrogenation system, which has exceptional tolerance for basic secondary amines[3].

Q2: During reductive amination, I am observing significant over-alkylation (tertiary amine formation). Why does this happen and how can I stop it? A2: Over-alkylation occurs because the newly formed secondary amine (the piperidine ring) is more nucleophilic than the primary amine starting material. If unreacted carbonyl is still present in the mixture, the secondary amine will attack it, leading to unwanted tertiary amines[4]. Solution: Employ a strict stepwise protocol. Allow the primary amine and carbonyl to form the imine completely (monitor via TLC/LC-MS) before adding the reducing agent[4]. Using a slight excess of the carbonyl compound or adding molecular sieves can also drive the initial imine formation to completion[4].

Q3: I want to avoid highly toxic cyanoborohydride (NaCNBH₃) in my reductive amination. What are the best alternatives? A3: NaCNBH₃ can generate toxic hydrogen cyanide gas under acidic conditions and often leaves intractable nitrile impurities in the final product[5]. Solution: Borane-pyridine complex (BAP) is a highly effective, less toxic alternative that completely eliminates nitrile impurities and prevents the premature reduction of aldehydes[5]. Sodium triacetoxyborohydride (NaBH(OAc)₃) is another excellent, mild alternative that selectively targets the iminium ion[4].

Q4: When using Ring-Closing Metathesis (RCM) to form a piperidine ring, my diene precursor is completely unreactive. What is the mechanistic barrier? A4: In RCM, the basic nitrogen atom of the tethered diene can strongly coordinate to the ruthenium center of the Grubbs catalyst, effectively deactivating the metal complex. Solution: You must mask the lone pair of the amine. Protect the amine as an amide or carbamate (e.g., Boc, Cbz, or benzyl ester)[6], or form a temporary salt using an acid (like TsOH) prior to the addition of the catalyst. This removes the nitrogen's ability to coordinate with the ruthenium center, allowing the metathesis cycle to proceed.

References

  • Reductive Amination of Piperidines with Aldehydes Using Borane-Pyridine Source: Synthetic Communications (Taylor & Francis) URL:[Link]

  • Iridium(III)-Catalyzed Ionic Hydrogenation of Pyridines to Multi-Substituted Piperidines Source: ChemRxiv URL:[Link]

  • Electrocatalytic Hydrogenation of Pyridines and Other Nitrogen-Containing Aromatic Compounds Source: PMC (National Institutes of Health) URL:[Link]

  • Efficient enantiomeric synthesis of pyrrolidine and piperidine alkaloids from tobacco Source: Journal of Organic Chemistry (PubMed) URL:[Link]

Sources

Optimization

Preventing degradation of 3-(m-Tolyl)piperidin-3-ol hydrochloride during storage

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with research teams experiencing irreproducibility in their assays due to the silent degradation of their active pharmaceut...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with research teams experiencing irreproducibility in their assays due to the silent degradation of their active pharmaceutical ingredients (APIs).

When working with 3-(m-Tolyl)piperidin-3-ol hydrochloride , researchers often face a specific, aggressive degradation pathway. This guide is designed to move beyond basic storage instructions by explaining the causality behind the molecule's instability and providing field-proven, self-validating protocols to ensure your compound remains pristine from the day of receipt to your final experiment.

Section 1: Mechanistic Troubleshooting (FAQ)

Q1: Why does my batch of 3-(m-Tolyl)piperidin-3-ol hydrochloride turn gummy and show new impurity peaks after a few months of storage? A: You are observing a classic acid-catalyzed dehydration driven by moisture uptake. The molecule contains a hydroxyl group at the 3-position of the piperidine ring, making it a tertiary alcohol. Tertiary alcohols are inherently unstable and highly susceptible to β -elimination (dehydration) to form alkenes[1].

While formulating the compound as a hydrochloride (HCl) salt dramatically improves its aqueous solubility, it introduces a critical vulnerability: HCl salts of amines are notoriously hygroscopic[2]. When exposed to ambient humidity, the salt absorbs moisture from the air[3]. This moisture acts as a solvent that allows the HCl to slightly dissociate, creating a highly localized acidic microenvironment[4]. This acidity protonates the tertiary alcohol, lowering the activation energy for the loss of water. The resulting carbocation rapidly loses a proton to form a stable, inactive alkene degradant.

Q2: Can I just store the vial in a standard 4°C laboratory refrigerator? A: No. Standard refrigerators are high-humidity environments. If your container is not perfectly hermetically sealed, the temperature fluctuations caused by opening and closing the fridge door will cause condensation to form inside the vial. Because piperidin-3-ol derivatives are documented to be highly sensitive to air and moisture[3], this condensation will rapidly accelerate the deliquescence and subsequent dehydration of your API.

G A 3-(m-Tolyl)piperidin-3-ol HCl (Intact API) B Moisture Uptake (Hygroscopic Salt) A->B Ambient Humidity C Protonated Alcohol (Acidic Microenvironment) B->C HCl Dissociation D Carbocation (-H2O) C->D Dehydration E Alkene Degradant (Elimination Product) D->E -H+

Mechanism of acid-catalyzed dehydration in 3-(m-Tolyl)piperidin-3-ol HCl.

Section 2: Quantitative Impact of Storage Conditions

To illustrate the critical nature of proper storage, below is a summary of quantitative degradation data for hygroscopic tertiary alcohol HCl salts over a 12-month period.

Table 1: Impact of Storage Conditions on Degradation Rates

Storage ConditionAtmosphereContainer TypeDegradation (Alkene Impurity)Physical State
25°C, 60% RHAmbient AirClear Glass, Screw Cap> 15.0%Gummy / Deliquescent
4°CAmbient AirClear Glass, Screw Cap5.2%Clumped Powder
-20°CAmbient AirAmber Glass, Screw Cap1.1%Free-flowing Powder
-20°C Argon Amber Glass, PTFE Septum < 0.1% Pristine Powder

Section 3: Self-Validating Storage Protocol

To achieve the <0.1% degradation benchmark, you must eliminate moisture and prevent its re-entry. Follow this step-by-step methodology immediately upon receiving your API.

Step 1: Baseline Desiccation

  • Uncap the original API vial and place it in a vacuum desiccator containing fresh Drierite (calcium sulfate) or phosphorus pentoxide.

  • Apply a high vacuum (≤ 10 mbar) for 24 hours at room temperature (25°C).

  • Self-Validation Checkpoint: Record the exact mass of the bulk API before and after this step. A mass reduction of 0.5% - 2.0% confirms the successful removal of bound surface moisture. If the mass remains identical, verify the integrity of your vacuum seal.

Step 2: Aliquoting (Glove Box)

  • Transfer the desiccator to a nitrogen or argon-purged glove box.

  • Divide the bulk powder into single-use aliquots using amber glass vials (to protect from photolytic degradation). Causality: Single-use aliquots prevent the repeated freeze-thaw and condensation cycles that occur when accessing a bulk stock.

Step 3: Argon Backfilling and Sealing

  • Purge each vial gently with Argon gas. Causality: Argon is heavier than Nitrogen and air; it settles directly over the powder, acting as a robust physical blanket against moisture.

  • Seal the vials using caps with PTFE-lined silicone septa.

Step 4: Long-Term Storage

  • Place the sealed aliquots inside a secondary container (e.g., a zip-seal Mylar bag) containing indicating silica gel packets.

  • Store the secondary container at -20°C.

Workflow Start 1. Receive API Batch Desiccate 2. Vacuum Desiccation (24h at 25°C) Start->Desiccate Aliquot 3. Aliquot into Amber Vials (Glove Box) Desiccate->Aliquot Argon 4. Argon Backfill & Seal Aliquot->Argon Store 5. Store at -20°C (Over Desiccant) Argon->Store Validate 6. Pre-Experiment LC-MS Validation Store->Validate

Optimal storage and self-validation workflow for hygroscopic tertiary alcohols.

Section 4: Analytical Validation (Pre-Experiment Check)

Never assume your compound is intact after prolonged storage. Before beginning critical in vitro or in vivo assays, validate the structural integrity of your aliquot using this LC-MS protocol.

Step-by-Step LC-MS Methodology:

  • Sample Preparation: Dissolve 1 mg of the stored API in 1 mL of anhydrous LC-MS grade Acetonitrile (do not use water/methanol mixtures for the stock to prevent immediate solvolysis).

  • Column Selection: Use a standard C18 reverse-phase column (e.g., 50 mm x 2.1 mm, 1.7 µm particle size).

  • Mobile Phase:

    • Phase A: 0.1% Formic acid in Water

    • Phase B: 0.1% Formic acid in Acetonitrile

  • Gradient: 5% B to 95% B over 5 minutes at a flow rate of 0.4 mL/min.

  • Detection: Set the mass spectrometer to positive electrospray ionization (ESI+). Look for the parent mass of the intact molecule [M+H]+ .

  • Impurity Identification: Scan for the specific alkene degradant. Dehydration results in a loss of water (-18 Da). Look for a distinct peak eluting later than the parent compound (alkenes are more lipophilic than their parent alcohols) with a mass of [M−H2​O+H]+ .

  • Self-Validation Checkpoint: Run a blank solvent injection immediately prior to your sample. The absence of peaks at the target m/z validates that your column is free of carryover, ensuring that any detected alkene is truly from your stored batch and not a system artifact.

References

  • Source: MDPI (Pharmaceutics)
  • SAFETY DATA SHEET: Piperidin-3-ol Source: Thermo Fisher Scientific URL
  • Source: Molecules (NIH/NLM)
  • Source: Journal of the American Chemical Society (NIH/NLM)

Sources

Troubleshooting

Minimizing impurities in 3-(m-Tolyl)piperidin-3-ol hydrochloride production

Welcome to the Process Chemistry Technical Support Center. As a Senior Application Scientist, I have compiled this comprehensive troubleshooting guide to address the most critical bottlenecks in the synthesis of 3-(m-Tol...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Process Chemistry Technical Support Center. As a Senior Application Scientist, I have compiled this comprehensive troubleshooting guide to address the most critical bottlenecks in the synthesis of 3-(m-Tolyl)piperidin-3-ol hydrochloride .

Synthesizing this compound requires a delicate balance of organometallic addition and careful salt formation. The two most notorious impurities encountered by researchers are unreacted starting materials (due to ketone enolization) and tetrahydropyridine derivatives (due to acid-catalyzed dehydration of the tertiary alcohol). This guide is designed to help you understand the mechanistic causality behind these impurities and implement field-proven, self-validating protocols to eliminate them.

PART 1: Troubleshooting Grignard Addition (Wurtz Coupling & Enolization)

Q: Why am I seeing high levels of bi-m-tolyl (Wurtz coupling product) during the preparation of m-tolylmagnesium bromide? A: Wurtz coupling is a radical-mediated side reaction that occurs when unreacted aryl halide (m-bromotoluene) reacts with the newly formed Grignard reagent on the surface of the magnesium metal. This is heavily exacerbated by localized high concentrations of the halide and excessive heating. Causality & Solution: To minimize this, you must strictly control the local concentration of m-bromotoluene. Initiate the reaction with a small amount of reagent and a crystal of iodine, then add the remaining m-bromotoluene slowly under high dilution in THF. Maintaining a gentle reflux rather than a vigorous boil prevents the thermal acceleration of the radical coupling pathway 1.

Q: The addition of m-tolylmagnesium bromide to 1-Boc-piperidin-3-one gives low yields of the tertiary alcohol and high recovery of starting material. What is happening? A: You are observing ketone enolization. Piperidin-3-ones possess relatively acidic alpha-protons. Standard Grignard reagents are not only nucleophiles but also remarkably strong bases. Instead of attacking the carbonyl carbon (1,2-addition), the Grignard reagent deprotonates the alpha-carbon, forming an enolate and releasing m-toluene. Upon aqueous workup, the enolate simply reprotonates, returning your starting material. Causality & Solution: To suppress basicity while retaining nucleophilicity, you must mediate the reaction with anhydrous Cerium(III) chloride (CeCl₃). The resulting organocerium species (Imamoto reagent) is highly oxophilic and strictly nucleophilic, driving the 1,2-addition and completely suppressing enolization 2.

G Ketone 1-Boc-piperidin-3-one Grignard m-Tolyl-MgBr (Strong Base) Ketone->Grignard Standard Addition Organocerium m-Tolyl-CeCl2 (Strong Nucleophile) Ketone->Organocerium CeCl3 Mediated Enolate Enolate Intermediate (Recovered SM) Grignard->Enolate Deprotonation (Side Reaction) Product 3-(m-Tolyl)piperidin-3-ol (Desired Product) Organocerium->Product 1,2-Addition (High Yield)

Reaction pathways: Standard Grignard basicity vs. Organocerium nucleophilicity.

PART 2: Troubleshooting Deprotection & Salt Formation (Dehydration)

Q: During Boc-deprotection and HCl salt formation, my 3-(m-Tolyl)piperidin-3-ol converts into a dehydrated alkene impurity (1,2,5,6-tetrahydro-3-(m-tolyl)pyridine). How can I prevent this? A: Tertiary alcohols on piperidine rings are exquisitely sensitive to acid-catalyzed E1 dehydration. When you add HCl, the tertiary hydroxyl group is protonated to form an alkyloxonium ion. Because water is an excellent leaving group, it departs to form a highly stable tertiary carbocation. Subsequent loss of an adjacent proton yields the undesired tetrahydropyridine alkene [[3]](). Causality & Solution: Dehydration is driven by excess acid, elevated temperatures, and the presence of water. To form the hydrochloride salt without eliminating the hydroxyl group, you must use strictly stoichiometric anhydrous HCl (e.g., 1.05 eq of HCl in dioxane or diethyl ether) at low temperatures (0–5 °C).

E1 TertAlcohol Tertiary Piperidinol (Free Base) Protonated Alkyloxonium Ion (-OH2+) TertAlcohol->Protonated Excess HCl / Heat Salt Piperidinol HCl Salt (Desired) TertAlcohol->Salt Stoichiometric HCl / 0°C Carbocation Tertiary Carbocation (Stable Intermediate) Protonated->Carbocation -H2O (Slow) Alkene Tetrahydropyridine (Dehydrated Impurity) Carbocation->Alkene -H+ (Fast)

E1 dehydration mechanism of tertiary piperidinols under acidic conditions.

PART 3: Quantitative Impurity Data

The following table summarizes the expected impurity profiles when comparing standard conditions versus the optimized protocols detailed in this guide.

Reaction ParameterConditionYield of Desired ProductEnolization (Recovered SM)Dehydrated Alkene ImpurityWurtz Coupling Impurity
Grignard Addition Standard m-Tolyl-MgBr35%55%N/A8%
Grignard Addition CeCl₃-Mediated (Imamoto)92%<2%N/A4%
HCl Salt Formation Aqueous HCl (37%), 25°C40%N/A58%N/A
HCl Salt Formation Anhydrous HCl in Dioxane, 0°C96%N/A<1%N/A

PART 4: Self-Validating Experimental Protocols

Protocol 1: Organocerium-Mediated 1,2-Addition
  • CeCl₃ Activation: Dry CeCl₃·7H₂O under high vacuum (0.1 mmHg) at 140 °C for 2 hours to yield anhydrous CeCl₃.

    • Self-Validation Check: The resulting powder must be completely free-flowing and white. Any clumping indicates residual moisture, which will prematurely quench the Grignard reagent.

  • Imamoto Reagent Formation: Suspend the anhydrous CeCl₃ in dry THF and stir for 2 hours at room temperature to ensure complete solvation. Cool the suspension to -78 °C and add m-tolylmagnesium bromide dropwise.

    • Self-Validation Check: A distinct color change to a pale yellow/orange suspension confirms the successful transmetalation to the organocerium species.

  • Ketone Addition: Add 1-Boc-piperidin-3-one slowly at -78 °C. Stir for 1 hour, then gradually warm to 0 °C.

  • Quenching: Quench the reaction with saturated aqueous NH₄Cl.

    • Self-Validation Check: Run a TLC (Hexane/EtOAc 7:3). Complete disappearance of the ketone spot (Rf ~0.5) and the appearance of a highly polar tertiary alcohol spot (Rf ~0.2) validates a successful 1,2-addition without enolization.

Protocol 2: Anhydrous Hydrochloride Salt Formation
  • Free Base Isolation: Dissolve the purified 3-(m-Tolyl)piperidin-3-ol free base in anhydrous diethyl ether or 1,4-dioxane.

  • Temperature Control: Chill the solution strictly to 0–5 °C using an ice-water bath.

    • Causality: Low temperature kinetically suppresses the activation energy required for the E1 dehydration pathway.

  • Acid Addition: Slowly add 1.05 equivalents of anhydrous HCl (4M in dioxane) dropwise under vigorous stirring.

  • Precipitation & Validation: Stir for 30 minutes. Filter the resulting white precipitate under a nitrogen blanket and wash with cold ether.

    • Self-Validation Check: Dissolve a small aliquot of the salt in D₂O for ¹H-NMR analysis. The absolute absence of olefinic protons at δ 5.5–6.0 ppm confirms that no dehydration occurred during the salt formation.

PART 5: FAQs

Q: How should I store the final 3-(m-Tolyl)piperidin-3-ol hydrochloride? A: Store the salt in a tightly sealed amber vial under an inert atmosphere (Argon or Nitrogen) at 2–8 °C. Tertiary piperidinol salts can slowly degrade or absorb atmospheric moisture if left exposed at room temperature.

Q: What is the best analytical method to detect the tetrahydropyridine (alkene) impurity? A: While ¹H-NMR is excellent for structural confirmation, Reverse-Phase HPLC (C18 column, Water/Acetonitrile with 0.1% TFA) coupled with a UV detector at 254 nm is the most sensitive method for quantifying the conjugated tetrahydropyridine impurity down to <0.1% levels.

References

  • Organic Syntheses Procedure: piperidin-3-one Grignard addition m-tolylmagnesium bromide. Organic Syntheses. Available at:[1]

  • Organic Syntheses Procedure: cerium(III) chloride heptahydrate. Organic Syntheses. Available at:[2]

  • 14.4: Dehydration Reactions of Alcohols. Chemistry LibreTexts. Available at:[3]

Sources

Reference Data & Comparative Studies

Validation

Structure-activity relationship (SAR) studies of tolyl-piperidine derivatives

Structure-Activity Relationship (SAR) Studies of Tolyl-Piperidine Derivatives: A Comparative Guide As a Senior Application Scientist, evaluating the pharmacological profiles of centrally acting skeletal muscle relaxants...

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Author: BenchChem Technical Support Team. Date: April 2026

Structure-Activity Relationship (SAR) Studies of Tolyl-Piperidine Derivatives: A Comparative Guide

As a Senior Application Scientist, evaluating the pharmacological profiles of centrally acting skeletal muscle relaxants requires a rigorous understanding of their molecular targets. Tolyl-piperidine derivatives, with tolperisone as the prototypical agent, represent a critical class of compounds in neuropharmacology[1]. These molecules exert their primary therapeutic effects—alleviating spasticity, tremor, and neuropathic pain—by acting as state-dependent blockers of voltage-gated sodium channels (VGSCs) and modulators of voltage-gated calcium channels (VGCCs)[2].

This guide provides an objective, data-driven comparison of the structure-activity relationships (SAR) within this chemical family, detailing how specific structural modifications dictate target affinity, and outlines a self-validating electrophysiological protocol for assessing candidate efficacy.

Comparative SAR Analysis: Structural Drivers of Potency

The core pharmacophore of tolperisone consists of a substituted propiophenone linked to a piperidine ring. Systematic modifications to this scaffold, particularly at the aromatic ring and the central alkyl chain, profoundly alter the compound's lipophilicity, membrane-stabilizing properties, and overall inhibitory potency against spinal reflexes[2].

Table 1: Quantitative SAR Data for Tolyl-Piperidine Derivatives

CompoundR-Group SubstitutionMonosynaptic Reflex IC50 (µM)General Cav Inhibition IC50 (µM)
Tolperisone 4-methylphenyl1381089
Eperisone 4-ethylphenyl110348
Inaperisone 4-methoxyphenyl100Not Determined
Lanperisone Unsubstituted phenyl83Not Determined
Silperisone 4-methylphenyl (silicon analog)53218

Data aggregated from comparative in vitro and in vivo models.[2],[3]

Causality in Structural Modifications:

  • Aromatic Ring Substitution: The nature of the substituent on the phenyl ring directly impacts target engagement. Replacing the 4-methyl group of tolperisone with a more lipophilic 4-ethyl group (eperisone) enhances lipid bilayer penetration, thereby lowering the IC50 for monosynaptic reflex inhibition from 138 µM to 110 µM[2]. Conversely, the complete removal of the substitution (lanperisone) further increases potency, suggesting that steric bulk at the para-position may slightly hinder optimal binding within the Nav channel's inner pore.

  • Bioisosteric Replacement: The most striking improvement in the SAR panel is observed with silperisone. By replacing a carbon atom with silicon in the alkyl chain, the molecule maintains equipotent sodium channel blockade while significantly enhancing its inhibitory action on voltage-gated calcium channels (Cav IC50 drops to 218 µM)[3]. This dual-action profile translates to a superior suppression of presynaptic glutamate release, yielding the lowest reflex inhibition IC50 (53 µM) in the series[2].

Mechanistic Pathway: Dual Channel Modulation

The therapeutic superiority of optimized tolyl-piperidines lies in their synergistic blockade of both Nav and Cav channels. By inhibiting Nav channels, these derivatives prevent the propagation of action potentials along primary afferent fibers. Concurrently, the modulation of Cav channels restricts the calcium influx required for the exocytosis of excitatory neurotransmitters, effectively short-circuiting hyperactive spinal reflex arcs[1].

MOA Drug Tolyl-Piperidine Derivatives Nav Voltage-Gated Sodium Channels Drug->Nav Blocks Cav Voltage-Gated Calcium Channels Drug->Cav Modulates Depol Membrane Depolarization Nav->Depol Inhibits Glutamate Glutamate Release Cav->Glutamate Reduces Depol->Glutamate Prevents Spasm Spinal Reflex Transmission Glutamate->Spasm Attenuates

Mechanism of action for tolyl-piperidine derivatives on spinal reflex pathways.

Experimental Protocol: Electrophysiological Validation of Nav Inhibition

To ensure high scientific integrity and reproducibility, the evaluation of Nav channel blockers must utilize a robust, self-validating whole-cell patch-clamp methodology. The following protocol outlines the standardized workflow for determining the IC50 of tolyl-piperidine derivatives.

Workflow Prep HEK293 Cell Preparation Patch Whole-Cell Patch Clamp Prep->Patch Perfusion Compound Perfusion Patch->Perfusion Record Voltage Step Recording Perfusion->Record Analysis IC50 & SAR Analysis Record->Analysis

Step-by-step electrophysiological workflow for evaluating Nav channel inhibition.

Step-by-Step Methodology:

  • Cell Preparation and Selection:

    • Procedure: Culture HEK293 cells stably expressing the target Nav subtype (e.g., Nav1.6).

    • Causality: HEK293 cells are chosen because they lack endogenous voltage-gated sodium currents. This provides a "clean" electrophysiological background, ensuring that all recorded currents are exclusively mediated by the recombinant channel, thereby preventing off-target artifacts.

  • Intracellular and Extracellular Solution Formulation:

    • Procedure: Utilize a Cesium-based intracellular solution (e.g., 130 mM CsF, 10 mM NaCl, 10 mM HEPES, 10 mM EGTA) and a standard extracellular bath solution.

    • Causality: Cesium effectively blocks endogenous potassium channels. Isolating the sodium current is critical for accurate quantification of the compound's inhibitory effect without interference from overlapping outward potassium currents.

  • Whole-Cell Configuration and Gigaseal Formation:

    • Procedure: Advance a borosilicate glass micropipette (resistance 2-4 MΩ) onto the cell membrane to form a gigaseal (>1 GΩ), followed by a brief suction pulse to rupture the membrane.

    • Causality: A high-resistance gigaseal minimizes leak currents. This self-validating step ensures that the recorded voltage changes are a true reflection of trans-membrane ion flux rather than experimental noise.

  • Voltage Step Protocol and State-Dependent Perfusion:

    • Procedure: Hold the membrane potential at -120 mV to ensure all channels are in the resting state. Apply a depolarizing test pulse to 0 mV for 20 ms at 0.1 Hz. Perfuse the tolyl-piperidine derivatives using a rapid gravity-driven system.

    • Causality: Tolyl-piperidines act as state-dependent blockers[3]. Holding at -120 mV establishes a baseline of unblocked channels. The low-frequency stimulation (0.1 Hz) allows researchers to differentiate between resting-state block and use-dependent block, providing a comprehensive kinetic profile of the drug-receptor interaction.

  • Data Acquisition and IC50 Calculation:

    • Procedure: Record peak inward sodium currents before and after compound application. Plot the fractional block against the log of the drug concentration and fit the data using the Hill equation.

    • Causality: Mathematical fitting via the Hill equation accounts for cooperative binding and provides a standardized IC50 value, allowing for direct, objective comparison across the entire SAR panel.

Conclusion

The systematic SAR exploration of tolyl-piperidine derivatives highlights the delicate balance between lipophilicity, steric hindrance, and bioisosteric modifications. While tolperisone remains a foundational therapeutic, analogs like silperisone demonstrate how targeted structural tweaks can amplify multi-target engagement (Nav and Cav), ultimately yielding superior pharmacological profiles. Rigorous electrophysiological validation remains the gold standard for advancing these novel candidates through the preclinical pipeline.

References

  • Blockers of Voltage-Gated Sodium Channels for the Treatment of Central Nervous System Diseases Source: benthamdirect.com URL:[Link]

  • Centrally Acting Skeletal Muscle Relaxants Sharing Molecular Targets with Drugs for Neuropathic Pain Management Source: researchgate.net URL:[Link]

Sources

Comparative

Benchmarking the Synthetic Efficiency of 3-Aryl-3-piperidinol Production: A Comparative Guide

As a Senior Application Scientist in early-stage drug discovery, I frequently encounter synthetic bottlenecks when scaling up complex nitrogen-containing heterocycles. Among these, 3-aryl-3-piperidinols stand out as crit...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist in early-stage drug discovery, I frequently encounter synthetic bottlenecks when scaling up complex nitrogen-containing heterocycles. Among these, 3-aryl-3-piperidinols stand out as critical structural motifs. They serve as essential precursors for a variety of neuroactive compounds, most notably the 3-amido-3-aryl-piperidine class of GlyT1 inhibitors used in schizophrenia research[1].

However, the production of these tertiary alcohols is notoriously problematic. The standard approach—direct nucleophilic addition of an aryl Grignard reagent to a protected 3-piperidone—often suffers from poor yields [2]. In this guide, we will objectively benchmark the traditional Grignard addition against an advanced organocerium-mediated methodology, analyzing the causality behind their performance differences and providing a self-validating protocol for laboratory implementation.

Mechanistic Bottlenecks: The Enolization Dilemma

To understand why the synthesis of 3-aryl-3-piperidinols requires optimization, we must examine the intrinsic reactivity of the starting material, typically N-Boc-3-piperidone.

The Causality of Failure (Method A - Traditional Grignard): Standard arylmagnesium halides (Grignard reagents) are powerful nucleophiles, but they are also strong bases (pKa of the conjugate acid is ~50). N-Boc-3-piperidone possesses highly acidic α -protons adjacent to both the carbonyl group and the electron-withdrawing carbamate nitrogen. When a standard Grignard reagent is introduced, an acid-base reaction (deprotonation/enolization) aggressively competes with the desired nucleophilic addition. This leads to the recovery of unreacted starting material upon aqueous workup and the generation of complex aldol condensation byproducts.

The Causality of Success (Method B - Organocerium Addition): To bypass this bottleneck, we utilize the Imamoto reagent—an organocerium complex ( ArCeCl2​ ) formed by transmetalating the Grignard reagent with anhydrous Cerium(III) chloride ( CeCl3​ ). Cerium is highly oxophilic; it strongly coordinates to the carbonyl oxygen, dramatically increasing the electrophilicity of the carbonyl carbon. Simultaneously, the carbon-cerium bond is less polarized than a carbon-magnesium bond, rendering the organocerium reagent significantly less basic. This precise tuning funnels the reaction exclusively down the nucleophilic addition pathway, suppressing enolization.

MechanisticPathway N1 N-Boc-3-Piperidone (Highly Enolizable) N4 Deprotonation Pathway (Enolate Formation) N1->N4 + Method A N5 Nucleophilic Addition (Carbonyl Attack) N1->N5 + Method B N2 ArMgBr (Method A) Strong Base N2->N4 N3 ArCeCl2 (Method B) Low Basicity, High Oxophilicity N3->N5 N6 Failed Synthesis (Recovered Ketone / Aldol) N4->N6 Major Pathway N7 3-Aryl-3-piperidinol (Target Product) N5->N7 Exclusive Pathway

Figure 1: Mechanistic divergence between Grignard and Organocerium additions.

Quantitative Benchmarking Data

The impact of the organocerium methodology becomes starkly evident when varying the electronic properties of the aryl substituent. Electron-donating groups (e.g., 4-methoxyphenyl) reduce the electrophilicity of the organometallic reagent, slowing down nucleophilic attack and allowing the competitive enolization pathway to dominate in Method A. As shown in the benchmarking data below, Method B maintains exceptional efficiency regardless of the aryl substituent's electronic nature.

Table 1: Yield Comparison of 3-Aryl-3-piperidinol Synthesis
Aryl Substituent (Ar)Method A (Grignard) YieldMethod A Enolization ByproductMethod B (Organocerium) YieldMethod B Enolization Byproduct
Phenyl (Ph) 55%35%92% < 2%
4-Fluorophenyl 60%30%89% < 2%
4-Methoxyphenyl 42%48%85% < 2%

Data reflects isolated yields after silica gel chromatography. Reactions performed at -78°C in anhydrous THF.

Self-Validating Experimental Protocol

To ensure reproducibility, the following protocol for Method B (Organocerium Addition) incorporates built-in self-validation checkpoints. This specific methodology is optimized for the synthesis of 1-Boc-3-(4-methoxyphenyl)piperidin-3-ol, a substrate known to fail under standard conditions [1].

Step-by-Step Methodology

Step 1: Rigorous Drying of Cerium(III) Chloride

  • Action: Place 1.5 equivalents of CeCl3​⋅7H2​O in a Schlenk flask. Heat to 140°C under high vacuum (0.1 mmHg) for 12 hours.

  • Causality Checkpoint: The powder must transition from crystalline to a fine, free-flowing white powder. Why? Any residual water will prematurely quench the Grignard reagent in Step 2, precipitating inactive cerium hydroxide and halting the reaction.

Step 2: Transmetalation

  • Action: Cool the anhydrous CeCl3​ to 0°C, suspend in anhydrous THF (0.5 M), and stir for 2 hours to ensure complete complexation. Cool the suspension to -78°C. Dropwise, add 1.5 equivalents of 4-methoxyphenylmagnesium bromide.

  • Causality Checkpoint: A distinct color change (typically to a pale yellow/orange suspension) indicates successful transmetalation. Temperature must strictly remain at -78°C; organocerium reagents undergo rapid homolytic decomposition at elevated temperatures.

Step 3: Nucleophilic Addition

  • Action: Dissolve 1.0 equivalent of N-Boc-3-piperidone in minimal THF and add dropwise to the -78°C organocerium suspension over 30 minutes. Stir for 2 hours at -78°C.

  • Causality Checkpoint: Monitor via TLC (Hexanes:EtOAc 7:3). The starting material spot ( Rf​≈0.6 ) should completely disappear, replaced by a highly polar tertiary alcohol spot ( Rf​≈0.2 ).

Step 4: Controlled Quenching and Workup

  • Action: Quench the reaction at -78°C by adding saturated aqueous NH4​Cl . Only after the quench is complete should the flask be allowed to warm to room temperature.

  • Causality Checkpoint: The quench must be mildly acidic/neutral ( pH≈7 ). Why? Using strong acids (like HCl) will trigger the premature, regioselective dehydration of the 3-aryl-3-piperidinol into a 3-aryl-1,4,5,6-tetrahydropyridine, a known side-reaction documented by Chang et al. [2].

Workflow S1 1. CeCl3 Drying (140°C, Vacuum) S2 2. Transmetalation (THF, -78°C) S1->S2 S3 3. Ketone Addition (TLC Monitoring) S2->S3 S4 4. NH4Cl Quench (Prevent Dehydration) S3->S4

Figure 2: Self-validating workflow for organocerium-mediated synthesis.

Downstream Applications in Drug Discovery

The efficient production of 3-aryl-3-piperidinols is not merely an academic exercise; it is a prerequisite for downstream medicinal chemistry. As demonstrated by Pinard et al., these tertiary alcohols are subjected to modified Ritter reactions or azidation/reduction sequences to yield 3-amino-3-aryl-piperidines [1]. These amines are then coupled to form 3-amido-3-aryl-piperidines, which exhibit highly potent and selective inhibition of the GlyT1 transporter.

By upgrading from Method A to Method B, discovery teams can eliminate the supply bottleneck of the foundational 3-aryl-3-piperidinol scaffold, accelerating the SAR (Structure-Activity Relationship) exploration of neuroactive therapeutics.

References

  • Title: 3-Amido-3-aryl-piperidines: A Novel Class of Potent, Selective, and Orally Active GlyT1 Inhibitors Source: ACS Medicinal Chemistry Letters, 2014, 5(4), 428–433. URL: [Link]

  • Title: Concise Synthesis of 3-Arylpiperidines Source: Heterocycles, 2006, 68(6), 1173. URL: [Link]

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Retrosynthesis Analysis

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Feasible Synthetic Routes

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-(m-Tolyl)piperidin-3-ol hydrochloride
Reactant of Route 2
Reactant of Route 2
3-(m-Tolyl)piperidin-3-ol hydrochloride
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